(S)-UFR2709 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2S)-1-methylpyrrolidin-2-yl]methyl benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-14-9-5-8-12(14)10-16-13(15)11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10H2,1H3;1H/t12-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJHQEXZNVTJHI-YDALLXLXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC(=O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1COC(=O)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-UFR2709 Hydrochloride: A Technical Guide to its Mechanism of Action as a Nicotinic Acetylcholine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-UFR2709 hydrochloride is a potent and selective competitive antagonist of nicotinic acetylcholine receptors (nAChRs), with a notable preference for the α4β2 subtype over the α7 subtype. This technical guide delineates the current understanding of its mechanism of action, supported by preclinical data. The primary action of this compound is the blockade of acetylcholine-mediated signaling through α4β2-containing nAChRs, which are critically involved in neuronal reward pathways. This antagonism has been demonstrated to effectively reduce ethanol consumption and exhibit anxiolytic properties in animal models, suggesting its therapeutic potential in addiction and anxiety-related disorders. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols from key studies, and visual representations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Competitive Antagonism of α4β2 Nicotinic Acetylcholine Receptors
This compound functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[1][2] Its primary molecular target is the heteromeric α4β2 nAChR subtype, for which it displays a significantly higher binding affinity compared to the homomeric α7 nAChR subtype.[1] As a competitive antagonist, this compound binds to the same recognition site as the endogenous agonist, acetylcholine (ACh), on the α4β2 receptor. This binding event does not induce the conformational change necessary for ion channel opening, thereby preventing the influx of cations (primarily Na⁺ and Ca²⁺) that would typically lead to neuronal depolarization. By competitively inhibiting the binding of ACh, this compound effectively attenuates the excitatory signaling mediated by α4β2 nAChRs.
The α4β2 nAChRs are densely expressed in brain regions associated with the reward system, including the ventral tegmental area (VTA).[3] The rewarding effects of substances like nicotine and alcohol are, in part, mediated by the enhanced release of dopamine in the nucleus accumbens, a process modulated by the activation of α4β2 nAChRs on VTA dopaminergic neurons. By blocking these receptors, this compound is hypothesized to dampen the rewarding feedback loop associated with addictive substances, thereby reducing craving and consumption.
Signaling Pathway of this compound at the Neuronal Level
References
- 1. researchgate.net [researchgate.net]
- 2. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PMC [pmc.ncbi.nlm.nih.gov]
(S)-UFR2709 Hydrochloride: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-UFR2709 hydrochloride is a competitive nicotinic acetylcholine receptor (nAChR) antagonist with a notable selectivity for the α4β2 subtype over the α7 subtype.[1][2] This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the context of addiction and anxiety-related disorders. Preclinical studies have demonstrated its efficacy in reducing voluntary ethanol consumption in animal models, suggesting its promise as a candidate for the treatment of alcohol use disorder.[3] Furthermore, (S)-UFR2709 has been shown to inhibit nicotine reward and exhibit anxiolytic properties, indicating a broader therapeutic potential in addiction medicine. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, data presentation in structured tables, and visualizations of its mechanism of action and synthetic workflow.
Physicochemical Properties
This compound is the hydrochloride salt of (S)-1-methylpyrrolidin-2-yl)methyl benzoate. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈ClNO₂ | N/A |
| Molecular Weight | 255.74 g/mol | [3] |
| Appearance | White to off-white solid (presumed) | N/A |
| Solubility | Soluble in water (presumed due to hydrochloride salt form) | N/A |
Synthesis of this compound
The synthesis of this compound has been previously reported by Faundez-Parraguez et al. in Bioorganic & Medicinal Chemistry, 2013.[3] While the full experimental details from the primary literature were not accessible for this review, a plausible synthetic route can be deduced from the structure of the target molecule. The synthesis likely involves the esterification of commercially available (S)-(-)-1-Methyl-2-pyrrolidinemethanol with benzoyl chloride, followed by conversion to the hydrochloride salt.
Hypothetical Synthetic Scheme
Caption: Hypothetical synthesis workflow for this compound.
General Experimental Protocol (Hypothetical)
-
Esterification: To a solution of (S)-(-)-1-Methyl-2-pyrrolidinemethanol in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere, a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine) is added. The solution is cooled in an ice bath, and benzoyl chloride is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography.
-
Workup and Purification: The reaction mixture is washed sequentially with a dilute aqueous acid solution, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (S)-UFR2709 free base. The crude product is then purified by column chromatography on silica gel.
-
Salt Formation: The purified (S)-UFR2709 free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether), and a solution of hydrogen chloride in diethyl ether is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Characterization
The structural confirmation of this compound is crucial for its use in research and development. The primary methods for its characterization are nuclear magnetic resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of this compound has been confirmed by one- and two-dimensional ¹H and ¹³C NMR analyses.[3] While the specific spectral data from the primary literature is not publicly available, a predicted spectrum can be used for reference.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.9-8.1 | m | Aromatic (ortho to C=O) |
| ¹H | 7.4-7.6 | m | Aromatic (meta & para to C=O) |
| ¹H | 4.3-4.5 | m | -CH₂-O- |
| ¹H | 3.0-3.3 | m | -N-CH- |
| ¹H | 2.4 | s | -N-CH₃ |
| ¹H | 1.7-2.1 | m | Pyrrolidine ring protons |
| ¹³C | ~166 | s | C=O (ester) |
| ¹³C | ~133 | d | Aromatic (para to C=O) |
| ¹³C | ~130 | s | Aromatic (ipso to C=O) |
| ¹³C | ~129 | d | Aromatic (ortho to C=O) |
| ¹³C | ~128 | d | Aromatic (meta to C=O) |
| ¹³C | ~68 | t | -CH₂-O- |
| ¹³C | ~65 | d | -N-CH- |
| ¹³C | ~57 | t | Pyrrolidine ring carbon |
| ¹³C | ~41 | q | -N-CH₃ |
| ¹³C | ~22, 28 | t | Pyrrolidine ring carbons |
Note: Predicted chemical shifts are estimates and may vary from experimental values.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs), with a higher affinity for the α4β2 subtype. These receptors are ligand-gated ion channels that play a crucial role in the central nervous system, particularly in the mesolimbic dopamine system, which is integral to reward and reinforcement.
In the context of substance use disorders, drugs of abuse like nicotine and alcohol can lead to an increase in dopamine release in the nucleus accumbens, a key event in the experience of reward. This process is modulated by nAChRs located on dopamine neurons in the ventral tegmental area (VTA). By blocking these receptors, (S)-UFR2709 is thought to attenuate the rewarding effects of these substances, thereby reducing the motivation to consume them.
Caption: Signaling pathway of this compound's antagonism at α4β2 nAChRs.
Biological Activity
The biological activity of this compound has been primarily investigated in the context of its effects on ethanol consumption in alcohol-preferring rats.
Table 3: In Vivo Efficacy of this compound in Rats
| Parameter | Dose | Effect | Reference |
| Ethanol Intake | 1 mg/kg (i.p.) | 33.4% reduction | [3] |
| 2.5 mg/kg (i.p.) | 56.9% reduction | [3] | |
| 5 mg/kg (i.p.) | 35.2% reduction | [3] | |
| 10 mg/kg (i.p.) | 31.3% reduction | [3] | |
| Locomotor Activity | 10 mg/kg (i.p.) | No significant effect | [3] |
| Body Weight | 1-10 mg/kg (i.p.) | No significant effect | [3] |
i.p. = intraperitoneal
The data indicates a dose-dependent effect on ethanol consumption, with the 2.5 mg/kg dose being the most effective in the studied model.[3] Importantly, the administration of (S)-UFR2709 did not significantly affect locomotor activity or body weight, suggesting a specific action on the mechanisms driving alcohol consumption rather than a general sedative or anorectic effect.[3]
Conclusion
This compound is a promising pharmacological tool and potential therapeutic agent for the study and treatment of addiction. Its selective antagonism of α4β2 nicotinic acetylcholine receptors provides a clear mechanism for its observed effects on ethanol and nicotine reward pathways. While the detailed synthesis and full characterization data require access to the primary literature, this guide provides a comprehensive overview based on available information. Further research into the optimization of its synthesis, a more detailed toxicological profile, and its efficacy in more complex models of addiction is warranted to fully elucidate its therapeutic potential.
References
(S)-UFR2709 Hydrochloride: A Technical Whitepaper on a Novel Nicotinic Acetylcholine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-UFR2709 hydrochloride is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), demonstrating a notable selectivity for the α4β2 subtype over the α7 subtype.[1][2][3] Preclinical research has highlighted its potential as a therapeutic agent, particularly in the context of alcohol use disorder and anxiety.[1][2] Studies in animal models have shown that this compound can effectively reduce ethanol consumption and preference without producing significant effects on locomotor activity.[1][4] This document provides a comprehensive technical overview of this compound, summarizing key experimental data, outlining methodologies from preclinical studies, and illustrating its mechanism of action and experimental application through detailed diagrams.
Chemical and Physical Properties
This compound is the hydrochloride salt form of (S)-UFR2709. The salt form typically offers enhanced water solubility and stability compared to the free base.[5]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈ClNO₂ | [4] |
| Molecular Weight | 255.74 g/mol | [4] |
| Chemical Name | (S)-1-Methylpyrrolidin-2-yl methyl benzoate hydrochloride | |
| Form | Solid | |
| Solubility | Soluble in water | [5] |
Mechanism of Action
This compound functions as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs).[1] This means it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor, thereby blocking the normal physiological response. The compound exhibits a higher binding affinity for the α4β2 nAChR subtype compared to the α7 nAChR subtype.[1][2][3][4]
The α4β2 nAChRs are prominently expressed in the central nervous system and are key components of the brain's reward pathways, including the mesolimbic dopamine system. By antagonizing these receptors, this compound is thought to modulate a variety of neurochemical processes. For instance, it has been shown to decrease the expression of the α4 nAChR subunit in the brains of zebrafish.[6]
Signaling Pathway
The antagonism of α4β2 nAChRs by this compound in the ventral tegmental area (VTA) is hypothesized to reduce the excitatory cholinergic input to dopamine neurons. This, in turn, is expected to decrease the release of dopamine in the nucleus accumbens, a critical neurochemical event associated with the rewarding effects of substances like alcohol and nicotine.
Preclinical Pharmacology
In Vivo Efficacy in Alcohol Consumption
Multiple studies utilizing alcohol-preferring University of Chile (UChB) rats have demonstrated the efficacy of this compound in reducing voluntary ethanol intake.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| UChB Rats | 1, 2.5, 5, 10 mg/kg, i.p., daily for 17 days | Dose-dependent reduction in ethanol consumption. The 2.5 mg/kg dose was most effective, causing a ~56% reduction in alcohol intake. No significant effect on locomotor activity. | [4] |
| UChB Rats | 2.5 mg/kg, i.p., daily for 7 days (two cycles) | Sustained reduction in ethanol intake (~55%) and preference, even after cessation of treatment. Delayed the acquisition of ethanol drinking. | [3][7][8] |
Anxiolytic and Anti-addictive Properties in Zebrafish
Studies in zebrafish have explored the anxiolytic and anti-addictive potential of this compound.
| Animal Model | Dosing | Key Findings | Reference |
| Zebrafish | 50 and 100 µg/ml in water | Exhibited anxiolytic effects in the novel tank diving test. Blocked the rewarding effects of nicotine in the conditioned place preference (CPP) paradigm. Significantly decreased the expression of the α4 nAChR subunit. | [6] |
Experimental Protocols
Voluntary Ethanol Consumption in UChB Rats
This protocol is based on the methodology described in studies investigating the effect of this compound on alcohol intake.[3][4][7]
Objective: To assess the effect of this compound on voluntary ethanol consumption in a rat model of high alcohol preference.
Materials:
-
Adult male UChB rats
-
This compound
-
Saline solution (vehicle)
-
Ethanol (10% v/v in tap water)
-
Standard two-bottle choice drinking cages
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: House rats individually in the two-bottle choice cages with ad libitum access to food and water.
-
Baseline Measurement: For a period of at least 3 days prior to treatment, provide rats with a choice between one bottle of 10% ethanol solution and one bottle of tap water. Measure daily fluid consumption from each bottle and the body weight of each rat.
-
Drug Preparation: Dissolve this compound in saline to achieve the desired concentrations (e.g., 1, 2.5, 5, and 10 mg/ml for a 1 ml/kg injection volume).
-
Treatment Administration: Divide rats into treatment groups (including a saline control group). Administer a single daily i.p. injection of this compound or saline for the duration of the study (e.g., 17 consecutive days).
-
Data Collection: Continue to measure daily ethanol and water consumption, as well as body weight.
-
Data Analysis: Calculate ethanol intake in g/kg/day. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA) to compare treatment groups to the control group.
Summary and Future Directions
This compound is a promising preclinical candidate for the treatment of alcohol use disorder and potentially other conditions involving nAChR dysfunction, such as anxiety and nicotine addiction. Its mechanism as a competitive antagonist with a preference for the α4β2 nAChR subtype provides a solid rationale for its observed effects on reducing ethanol intake in animal models.
Future research should focus on obtaining more detailed pharmacological data, including specific binding affinities (Ki values) for a wider range of nAChR subtypes. Further elucidation of the downstream signaling pathways and the compound's pharmacokinetic and pharmacodynamic profiles will be crucial for its advancement into clinical development. The synthesis of this compound has been previously reported, and this information would be valuable for researchers aiming to replicate or build upon the existing findings.
References
- 1. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
(S)-UFR2709 Hydrochloride: A Technical Guide to its nAChR Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-UFR2709 hydrochloride is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), demonstrating a notable selectivity for the α4β2 subtype over the α7 subtype.[1][2][3] This pharmacological profile positions (S)-UFR2709 as a significant research tool and a potential therapeutic agent, particularly in the fields of addiction and anxiety.[1][2][3] Preclinical studies have highlighted its efficacy in reducing ethanol consumption and preference in animal models, as well as inhibiting nicotine reward and decreasing anxiety-like behaviors.[1][4][5] This technical guide provides a comprehensive overview of the nAChR antagonist activity of this compound, including quantitative binding data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Quantitative Data
The antagonist activity of this compound at different nAChR subtypes has been quantified through radioligand binding assays. The data consistently shows a higher affinity for the α4β2 receptor compared to the α7 subtype.
| Compound | nAChR Subtype | Binding Affinity (Ki) | Radioligand | Cell Line | Reference |
| This compound | α4β2 | Data not available in search results | [3H]cytisine | SH-EP1-hα4β2 | [6] |
| This compound | α7 | Data not available in search results | Data not available in search results | Data not available in search results |
Note: While multiple sources cite Faundez-Parraguez et al., 2013 for providing the binding affinity data, the specific Ki values were not available in the searched abstracts and summaries. Access to the full-text article is required for this information.
Experimental Protocols
Radioligand Binding Assay for α4β2 nAChR
This protocol is based on the methodology described for characterizing nAChR antagonists.[6]
Objective: To determine the binding affinity (Ki) of this compound for the human α4β2 nicotinic acetylcholine receptor.
Materials:
-
Cell Line: SH-EP1 clonal cell line stably expressing human α4β2 nAChRs.
-
Radioligand: [3H]cytisine.
-
Test Compound: this compound.
-
Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine or epibatidine).[7][8]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[8]
-
Scintillation fluid.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize SH-EP1-hα4β2 cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]cytisine, and varying concentrations of this compound.
-
Incubation: Incubate the plate at 4°C for 75 minutes to allow the binding to reach equilibrium.[6]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a saturating concentration of a competitor) from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]cytisine) by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Functional Antagonism Assay using Two-Electrode Voltage Clamp (TEVC)
This generalized protocol is based on standard methods for characterizing nAChR antagonists in Xenopus oocytes.[9]
Objective: To determine the functional antagonist activity of this compound at specific nAChR subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for nAChR subunits (e.g., α4 and β2, or α7).
-
Agonist: Acetylcholine (ACh).
-
Test Compound: this compound.
-
Recording Solution (e.g., OR2 medium). [10]
-
Two-electrode voltage clamp setup.
-
Microinjection apparatus.
Procedure:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two electrodes (one for voltage recording and one for current injection).
-
Clamp the membrane potential at a holding potential of -70 mV.[2]
-
-
Agonist Application: Apply acetylcholine at a concentration that elicits a submaximal response (e.g., EC50) to establish a baseline current.
-
Antagonist Application: Perfuse the oocyte with varying concentrations of this compound for a set period.
-
Co-application: While still in the presence of this compound, re-apply the same concentration of acetylcholine.
-
Data Analysis: Measure the peak inward current elicited by acetylcholine in the absence and presence of this compound. Calculate the percentage of inhibition for each concentration of the antagonist. Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound and fitting the data with a dose-response curve.
Visualizations
Caption: Competitive antagonism of nAChR signaling by (S)-UFR2709.
Caption: Workflow for nAChR radioligand binding assay.
Caption: Workflow for TEVC functional antagonism assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]
- 5. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 8. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
(S)-UFR2709 Hydrochloride: A Technical Guide to its Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-UFR2709 hydrochloride is a synthetic neonicotinic analogue that has garnered interest for its potential therapeutic applications, particularly in the context of alcohol and nicotine dependence. This document provides a comprehensive technical overview of its interaction with nicotinic acetylcholine receptors (nAChRs). It is established that this compound acts as a competitive antagonist at nAChRs, with a notably higher affinity for the α4β2 subtype compared to the α7 subtype. While precise quantitative binding affinities (Kᵢ or IC₅₀ values) from the primary literature are not publicly available, this guide consolidates the current understanding of its receptor interaction, outlines the general experimental methodologies for determining such affinities, and illustrates the key signaling pathways associated with the targeted receptors.
Receptor Binding Profile
This compound is a selective antagonist for nicotinic acetylcholine receptors, with a pronounced preference for the α4β2 subtype over the α7 subtype.[1] This selectivity is a key aspect of its pharmacological profile, as these two receptor subtypes are implicated in different physiological and pathological processes.
Quantitative Binding Affinity Data
A comprehensive search for the specific inhibitory constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) for this compound at α4β2 and α7 nAChRs did not yield precise quantitative values. The primary research article by Faundez-Parraguez et al. (2013), which is consistently cited for the compound's receptor binding characteristics, indicates that the compound fully inhibits radioligand binding to both human α4β2 and α7 nAChRs, with significantly greater potency at the α4β2 subtype.[1] However, the exact values from this study are not available in the public domain.
Table 1: Summary of this compound Receptor Binding Affinity
| Receptor Subtype | Ligand | Binding Affinity (Kᵢ or IC₅₀) | Source |
| α4β2 nAChR | This compound | Data not publicly available. Described as having higher affinity than for α7 nAChR. | Faundez-Parraguez et al., 2013 |
| α7 nAChR | This compound | Data not publicly available. Described as having lower affinity than for α4β2 nAChR. | Faundez-Parraguez et al., 2013 |
Experimental Protocols for Receptor Binding Assays
The determination of receptor binding affinity for a compound like this compound typically involves competitive radioligand binding assays. Below is a generalized protocol based on standard methodologies for nAChR binding studies.
General Protocol: Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
2.1.1. Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the human nAChR subtype of interest (e.g., HEK293 cells expressing α4β2 or α7 nAChRs).
-
Radioligand:
-
For α4β2 nAChRs: [³H]cytisine or [³H]epibatidine.
-
For α7 nAChRs: [¹²⁵I]α-bungarotoxin.
-
-
Competitor: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled cytisine) to determine the amount of radioligand that binds to non-receptor components.
-
Assay Buffer: e.g., Phosphate-buffered saline (PBS) with bovine serum albumin (BSA).
-
Filtration System: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
2.1.2. Method:
-
Incubation: Receptor-containing membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the competitor drug, this compound. A parallel set of tubes containing the radioligand and a high concentration of a non-specific ligand is included to determine non-specific binding.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
References
Technical Guide: Physicochemical Properties of (S)-UFR2709 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-UFR2709 hydrochloride, chemically known as (S)-1-methylpyrrolidin-2-yl)methyl benzoate hydrochloride, is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of its core physicochemical properties, essential for its application in research and drug development. The document details its chemical structure, molecular weight, lipophilicity, and available spectroscopic data. Furthermore, it outlines the experimental protocol for determining the distribution coefficient (LogD) and describes its mechanism of action through a detailed signaling pathway diagram.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Value | Reference |
| Chemical Name | (S)-1-methylpyrrolidin-2-yl)methyl benzoate hydrochloride | [1] |
| Molecular Formula | C₁₃H₁₇NO₂ · HCl | N/A |
| Molecular Weight | 255.74 g/mol | [1][2][3] |
| Theoretical cLogP | 2.5 | N/A |
| Experimental LogD₇.₄ | 1.14 ± 0.03 | N/A |
| UV Absorbance (λmax) | 232 nm | [4] |
Lipophilicity
The lipophilicity of a compound is a critical determinant of its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). For this compound, two key parameters have been determined:
-
Theoretical cLogP: The calculated partition coefficient (cLogP) of 2.5 suggests that (S)-UFR2709 has favorable lipophilicity for crossing biological membranes.
-
Experimental LogD₇.₄: The experimentally determined distribution coefficient at pH 7.4 is 1.14 ± 0.03. This value indicates the compound's preference for the lipid phase at physiological pH.
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
The LogD₇.₄ of this compound was determined using the conventional shake-flask method.[4]
Materials:
-
This compound
-
n-Octanol (pre-saturated with 50 mM phosphate buffer, pH 7.4)
-
50 mM Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
A known amount of this compound is dissolved in a biphasic system of n-octanol and phosphate buffer (pH 7.4).
-
The mixture is vigorously agitated using a vortex mixer to ensure thorough mixing and partitioning of the compound between the two phases.
-
The mixture is then centrifuged to achieve complete separation of the n-octanol and aqueous layers.
-
The concentration of this compound in each phase is determined using UV-Vis spectrophotometry at its λmax of 232 nm.[4]
-
The LogD₇.₄ is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Spectroscopic Data
The structural integrity of this compound has been confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H and ¹³C NMR: The structure of this compound was confirmed by one- and two-dimensional ¹H and ¹³C NMR analyses.[1] Specific chemical shift and coupling constant data are not publicly available at this time.
-
UV-Vis Spectroscopy: A maximum absorbance (λmax) at 232 nm was utilized for the quantification of this compound during the LogD₇.₄ determination.[4]
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[5] These receptors are ligand-gated ion channels that play a crucial role in neurotransmission in the central and peripheral nervous systems.[6]
As an antagonist, this compound binds to the nAChR without activating it, thereby blocking the binding of the endogenous agonist, acetylcholine (ACh). This inhibition of nAChR activation prevents the influx of cations (primarily Na⁺ and Ca²⁺) into the neuron, thus modulating downstream signaling pathways.
The following diagram illustrates the generalized signaling pathway affected by the antagonism of nAChRs by this compound.
Caption: Antagonistic action of this compound on nAChRs.
Synthesis
The synthesis of this compound has been previously reported.[1] While the detailed, step-by-step protocol is proprietary, the general approach involves the esterification of (S)-(-)-1-methyl-2-pyrrolidinemethanol with benzoyl chloride, followed by conversion to the hydrochloride salt.
The workflow for the synthesis is outlined in the diagram below.
Caption: General synthesis workflow for this compound.
Conclusion
This technical guide has summarized the currently available physicochemical data for this compound. The provided information on its molecular properties, lipophilicity, and mechanism of action is fundamental for its continued investigation and potential development as a therapeutic agent. Further characterization, including detailed spectroscopic analysis and solubility profiling, would be beneficial for a more complete understanding of this compound.
References
- 1. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats | MDPI [mdpi.com]
- 3. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
(S)-UFR2709 Hydrochloride: A Technical Guide for the Study of Cholinergic Systems
(S)-UFR2709 hydrochloride is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), exhibiting a notable selectivity for the α4β2 subtype over the α7 subtype.[1][2] This pharmacological profile makes it a valuable research tool for investigating the role of α4β2 nAChRs in various physiological and pathological processes, particularly in the context of addiction and anxiety. This guide provides an in-depth overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and insights into its mechanism of action.
Core Attributes of this compound
This compound acts as a competitive antagonist at neuronal nAChRs. Its primary utility in research stems from its higher affinity for the α4β2 nAChR subtype, which is densely expressed in the central nervous system and plays a crucial role in the reinforcing effects of nicotine and alcohol.[1][3][4]
Quantitative Pharmacological Data
The following table summarizes the in vitro binding affinity and functional inhibitory potency of this compound at human α4β2 and α7 nAChRs.
| Receptor Subtype | Radioligand | Assay Type | Parameter | Value (µM) | Reference |
| Human α4β2 nAChR | [³H]cytisine | Competition Binding | Ki | 0.85 ± 0.12 | Faundez-Parraguez et al., 2013 |
| Human α7 nAChR | [¹²⁵I]α-bungarotoxin | Competition Binding | Ki | 15.3 ± 2.1 | Faundez-Parraguez et al., 2013 |
| Human α4β2 nAChR | Acetylcholine-evoked currents | Two-Electrode Voltage Clamp | IC₅₀ | 1.2 ± 0.2 | Faundez-Parraguez et al., 2013 |
| Human α4β2α5 nAChR | Acetylcholine-evoked currents | Two-Electrode Voltage Clamp | IC₅₀ | 2.5 ± 0.4 | Faundez-Parraguez et al., 2013 |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by blocking the action of acetylcholine at α4β2-containing nAChRs. In the context of addiction, these receptors are key components of the mesolimbic dopamine system, also known as the brain's reward pathway. By antagonizing these receptors on dopamine neurons in the ventral tegmental area (VTA), this compound can modulate dopamine release in the nucleus accumbens (NAc), a critical process in the reinforcing effects of drugs of abuse like nicotine and ethanol.
Experimental Protocols
In Vitro Characterization
This protocol is adapted from the methods used to determine the binding affinity (Ki) of this compound.
1. Receptor Preparation:
-
Membranes from cells stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7) are used.
-
The cell pellets are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the membrane fraction.
-
The final membrane pellet is resuspended in the assay buffer to a specific protein concentration.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A range of concentrations of the unlabeled test compound, this compound, is prepared.
-
A fixed concentration of a suitable radioligand is used ([³H]cytisine for α4β2, [¹²⁵I]α-bungarotoxin for α7).
-
For each concentration of the test compound, the following are added to the wells: the membrane preparation, the radioligand, and the test compound.
-
To determine non-specific binding, a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine) is used in a set of control wells.
-
Total binding is determined in wells containing only the membrane preparation and the radioligand.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Separation and Counting:
-
The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
This protocol is used to assess the functional antagonist activity of this compound on nAChRs expressed in Xenopus laevis oocytes.
1. Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
The oocytes are injected with cRNA encoding the desired nAChR subunits (e.g., α4 and β2).
-
The injected oocytes are incubated for 2-5 days to allow for receptor expression.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage recording and one for current injection.
-
The oocyte membrane potential is clamped at a holding potential (e.g., -70 mV).
3. Drug Application and Data Acquisition:
-
The agonist (e.g., acetylcholine) is applied to the oocyte to evoke an inward current mediated by the expressed nAChRs.
-
To determine the inhibitory effect of this compound, the oocyte is pre-incubated with the compound for a set period before co-application with the agonist.
-
A range of concentrations of this compound is tested to generate a concentration-response curve.
-
The peak current amplitude in the presence of the antagonist is measured and compared to the control response (agonist alone).
4. Data Analysis:
-
The percentage of inhibition of the agonist-evoked current is calculated for each concentration of this compound.
-
The data are plotted as the percentage of inhibition versus the logarithm of the antagonist concentration.
-
The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Evaluation
This protocol describes a common in vivo experiment to evaluate the efficacy of this compound in a model of alcoholism.[5][6]
1. Animals:
-
Alcohol-preferring rat strains (e.g., UChB rats) are used.[5]
-
The rats are habituated to a two-bottle free-choice paradigm with access to both water and an ethanol solution (e.g., 10% v/v).[5]
2. Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline).
-
The compound is administered to the rats via intraperitoneal (i.p.) injection at various doses (e.g., 1-10 mg/kg).[1][5]
-
A control group receives vehicle injections.
-
Injections are typically given daily over a period of several days or weeks.[5]
3. Behavioral Measurement:
-
The daily consumption of ethanol and water is measured for each rat.
-
The body weight of the rats is monitored regularly.
-
Locomotor activity can be assessed in an open-field test to rule out sedative or motor-impairing effects of the compound.[5]
4. Data Analysis:
-
The ethanol intake (g/kg/day) and preference (ethanol intake as a percentage of total fluid intake) are calculated.
-
The data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the drug-treated groups with the control group.
Conclusion
This compound is a selective antagonist of α4β2 nicotinic acetylcholine receptors, making it a valuable pharmacological tool for researchers in the fields of neuroscience, pharmacology, and drug development. Its ability to modulate the cholinergic system, particularly within the brain's reward circuitry, provides a means to investigate the roles of α4β2 nAChRs in addiction, anxiety, and other neurological disorders. The detailed protocols and data presented in this guide offer a comprehensive resource for the effective utilization of this compound in preclinical research.
References
- 1. 5.8. nAChR Competition Radioligand Assay [bio-protocol.org]
- 2. Neonicotinic analogues: selective antagonists for α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of (S)-UFR2709 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(S)-UFR2709 hydrochloride is a novel competitive antagonist of nicotinic acetylcholine receptors (nAChRs) with demonstrated preclinical efficacy in reducing alcohol consumption. This technical guide provides a comprehensive overview of its discovery, synthesis, pharmacological characterization, and key preclinical findings. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of its mechanism of action to support further research and development efforts in the field of addiction pharmacotherapy.
Introduction
Alcohol use disorder (AUD) remains a significant global health challenge with limited therapeutic options. Nicotinic acetylcholine receptors, particularly the α4β2 subtype, located within the brain's mesolimbic dopamine system, have emerged as a promising target for the development of novel treatments for addiction. This compound, a neonicotinic analogue, has been identified as a selective antagonist for α4β2 nAChRs and has shown potential in modulating alcohol-seeking behavior.
Synthesis and Physicochemical Properties
The synthesis of this compound, chemically known as (S)-(1-methylpyrrolidin-2-yl)methyl benzoate hydrochloride, has been previously described.[1] The structure was confirmed by one- and two-dimensional 1H and 13C NMR analyses.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈ClNO₂ | [1] |
| Molecular Weight | 255.74 g/mol | [1] |
| Chemical Name | (S)-(1-methylpyrrolidin-2-yl)methyl benzoate hydrochloride | [1] |
Pharmacological Profile
This compound is a competitive antagonist of nAChRs, exhibiting a higher affinity for the α4β2 subtype over the α7 subtype.[2]
In Vitro Characterization
-
Radioligand Binding Assays: The affinity of this compound for different nAChR subtypes is determined using radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes: The functional activity of this compound as an antagonist is assessed using the TEVC technique in Xenopus oocytes expressing specific nAChR subtypes. This method allows for the measurement of ion flow through the receptor channel in response to acetylcholine with and without the presence of the antagonist.
Preclinical Efficacy in Alcohol Consumption
Preclinical studies have demonstrated the efficacy of this compound in reducing voluntary ethanol intake in a well-established animal model of alcoholism, the University of Chile bibulous (UChB) rats.[1]
Effect on Voluntary Ethanol Intake
A dose-dependent reduction in ethanol consumption was observed in UChB rats treated with this compound. The most effective dose was found to be 2.5 mg/kg, which resulted in a 56% reduction in alcohol consumption.[1][3] Interestingly, the dose-response curve exhibited a bell shape, with higher doses of 5 and 10 mg/kg showing a less pronounced effect.[1]
Table 2: Effect of this compound on Ethanol Intake in UChB Rats
| Dose (mg/kg, i.p.) | Mean Ethanol Intake (g/kg/day) ± SEM | % Reduction in Ethanol Intake |
| Saline | 7.8 ± 0.4 | - |
| 1.0 | 5.2 ± 0.3 | 33.4 |
| 2.5 | 3.4 ± 0.2 | 56.9 |
| 5.0 | 5.1 ± 0.3 | 35.2 |
| 10.0 | 5.4 ± 0.4 | 31.3 |
Data from a 17-day treatment period in high-alcohol-drinking UChB rats.[1]
Effect on Locomotor Activity
To ensure that the reduction in ethanol intake was not due to general motor impairment, the effect of this compound on locomotor activity was assessed. At the highest dose tested (10 mg/kg), the compound did not significantly affect locomotor activity in an open-field test, suggesting that its effects on alcohol consumption are specific.[1][3]
Table 3: Effect of this compound on Locomotor Activity
| Treatment | Horizontal Activity (Crossings) ± SEM | Vertical Activity (Rears) ± SEM |
| Saline | 135 ± 15 | 45 ± 5 |
| (S)-UFR2709 HCl (10 mg/kg) | 120 ± 12 | 40 ± 4 |
Data from a 30-minute open-field test in rats.[1]
Mechanism of Action: Signaling Pathways
This compound exerts its effects by antagonizing nAChRs in the mesolimbic dopamine system, a key neural circuit involved in reward and reinforcement. By blocking the action of acetylcholine at α4β2 nAChRs on dopamine neurons in the ventral tegmental area (VTA), it is hypothesized to reduce the rewarding effects of alcohol and thereby decrease the motivation to consume it.
Detailed Experimental Protocols
Two-Bottle Choice Voluntary Ethanol Intake
This protocol is used to assess the effect of this compound on voluntary ethanol consumption in alcohol-preferring UChB rats.[1][4]
-
Animals: Male UChB rats are individually housed.
-
Habituation: For at least two weeks prior to the experiment, rats are given continuous 24-hour access to two bottles, one containing 10% (v/v) ethanol and the other containing water. Bottle positions are alternated daily to prevent place preference.
-
Treatment: Rats are divided into groups and administered daily intraperitoneal (i.p.) injections of either saline (vehicle) or this compound at various doses (e.g., 1, 2.5, 5, and 10 mg/kg) for a period of 17 consecutive days.
-
Data Collection: Ethanol and water consumption are measured daily by weighing the bottles. Animal body weights are also recorded regularly.
-
Data Analysis: Ethanol intake is calculated as g/kg of body weight per day. Statistical analysis is performed using a two-way ANOVA with dose and day as factors, followed by post-hoc tests for multiple comparisons.
Open-Field Locomotor Activity
This protocol is used to assess the effect of this compound on spontaneous locomotor activity.[1]
-
Apparatus: A square open-field arena (e.g., 43 x 43 cm) with the floor divided into a grid.
-
Animals: Ethanol-naïve rats are used to avoid confounding effects of alcohol exposure.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
Rats are administered a single i.p. injection of either saline or this compound (e.g., 10 mg/kg).
-
30 minutes post-injection, each rat is placed in the center of the open-field arena.
-
Locomotor activity is recorded for 30 minutes using an overhead video camera.
-
-
Data Analysis:
-
Horizontal activity: The number of grid lines crossed is counted.
-
Vertical activity: The number of rearing events is counted.
-
Data is typically analyzed in 5-minute bins. Statistical analysis is performed using a two-way ANOVA with treatment and time as factors.
-
Conclusion and Future Directions
This compound has demonstrated a promising preclinical profile as a potential therapeutic for AUD. Its ability to selectively antagonize α4β2 nAChRs and reduce alcohol consumption without causing significant motor impairment warrants further investigation. Future studies should focus on elucidating the detailed molecular interactions with the nAChR, exploring its efficacy in other models of addiction, and conducting comprehensive pharmacokinetic and toxicological assessments to support its potential translation to clinical trials.
References
- 1. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - DataSheet_1_UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats.docx - figshare - Figshare [figshare.com]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: (S)-UFR2709 Hydrochloride for In Vivo Research
Introduction
(S)-UFR2709 hydrochloride is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), the ion channels central to cholinergic signaling in the brain.[1][2] Emerging research has identified nAChRs, particularly within the mesolimbic dopamine system, as key modulators of the rewarding and reinforcing effects of substances of abuse like ethanol and nicotine.[2][3] (S)-UFR2709 has demonstrated efficacy in preclinical models by reducing voluntary ethanol intake, suggesting its potential as a therapeutic agent for alcohol use disorder.[1][2][4][5][6]
These application notes provide detailed in vivo protocols for researchers investigating the effects of (S)-UFR2709 on voluntary ethanol consumption and general motor activity in rats. The methodologies are based on established and published preclinical studies.
Mechanism of Action
Ethanol indirectly activates the brain's reward pathway by increasing acetylcholine levels in the ventral tegmental area (VTA).[2] This leads to the activation of nAChRs on dopamine neurons, promoting dopamine release in the nucleus accumbens (NAc) and prefrontal cortex, a process associated with reward and reinforcement.[2] (S)-UFR2709 acts by competitively blocking these nAChRs, thereby attenuating the reinforcing properties of ethanol and reducing the motivation to consume it.[1][2]
Experimental Protocols
Protocol 1: Evaluating Effects on Voluntary Ethanol Consumption in Rats
This protocol uses the two-bottle free-choice paradigm to assess the effect of (S)-UFR2709 on the maintenance of ethanol intake in genetically selected alcohol-preferring rats.
Materials
-
Animals: Male University of Chile bibulous (UChB) rats (240-280g), known for their high preference for ethanol.[7] House rats individually to monitor consumption accurately.[7]
-
This compound: Dissolved in sterile 0.9% saline.
-
Ethanol Solution: 10% (v/v) ethanol in tap water.[2]
-
Equipment: Individual rat cages, two graduated drinking bottles per cage, scales for weighing rats and bottles, intraperitoneal (i.p.) injection supplies.
Procedure
-
Acclimation and Baseline:
-
House rats individually and provide them with continuous 24-hour access to two bottles: one with 10% ethanol and one with water.[7]
-
Continue this for at least 20 days to establish a stable baseline of ethanol consumption.[7]
-
Measure body weight and the volume consumed from each bottle daily, typically at a consistent time (e.g., 14:00 h).[5][7] To prevent place preference, alternate the position of the bottles daily.[2][7]
-
Calculate the baseline ethanol intake (g/kg/day) for each rat by averaging the data from the last three days before treatment begins.[5][7]
-
-
Treatment Administration:
-
Data Collection and Analysis:
Protocol 2: Assessing Locomotor Activity
This protocol is crucial to determine if the effects of (S)-UFR2709 on consumption are specific and not a result of general motor sedation or impairment.
Materials
-
Animals: Male UChB rats (ethanol-naïve to avoid confounding effects of alcohol).[1]
-
This compound: Dissolved in sterile 0.9% saline.
-
Vehicle Control: Sterile 0.9% saline.
-
Equipment: Open-field apparatus (e.g., 40x40x30 cm clear acrylic box), automated activity monitoring system or video camera with tracking software, i.p. injection supplies.[1][8]
Procedure
-
Habituation:
-
Move rats to the testing room at least 45-60 minutes before the experiment to acclimate.[8]
-
-
Treatment and Testing:
-
Randomly assign rats to two groups (n=6 per group): Vehicle (Saline, 1 mL/kg, i.p.) and (S)-UFR2709 (10 mg/kg, i.p.). The highest dose used in consumption studies is typically tested for motor effects.[1]
-
Thirty minutes after the injection, place the rat individually in the center of the open-field apparatus.[1]
-
Record locomotor activity for a 30-minute period.[1]
-
-
Data Collection and Analysis:
-
Quantify parameters such as horizontal activity (distance traveled) and vertical activity (rearing frequency).[1]
-
Analyze data in 5-minute time bins to observe the time course of any effects.[1]
-
Use a two-way ANOVA to compare the activity levels between the UFR2709-treated group and the saline control group over time.[1]
-
Clean the apparatus thoroughly between each animal to remove olfactory cues.[8]
-
Data Presentation
The following tables summarize the expected quantitative outcomes based on published findings.
Table 1: Dose-Dependent Effect of (S)-UFR2709 on Ethanol Intake
| Treatment Group (i.p.) | Dose (mg/kg/day) | Mean Reduction in Ethanol Intake (%) | Reference |
|---|---|---|---|
| Saline (Vehicle) | 1 mL/kg | 0% (Control) | [1] |
| (S)-UFR2709 | 1.0 | 33.4% | [1] |
| (S)-UFR2709 | 2.5 | 56.9% | [1][5][9] |
| (S)-UFR2709 | 5.0 | 35.2% | [1] |
| (S)-UFR2709 | 10.0 | 31.3% | [1] |
Data reflects the average reduction over a 17-day treatment period in high-alcohol-drinking UChB rats. The 2.5 mg/kg dose was found to be the most effective.[1][5][7][9]
Table 2: Effect of (S)-UFR2709 on Locomotor Activity
| Activity Parameter | Treatment Group (10 mg/kg, i.p.) | Outcome | Statistical Significance (p-value) | Reference |
|---|---|---|---|---|
| Horizontal Activity | (S)-UFR2709 vs. Saline | No significant effect | p = 0.057 | [1] |
| Vertical Activity | (S)-UFR2709 vs. Saline | No significant effect | p = 0.121 | [1] |
Activity was assessed in ethanol-naïve UChB rats 30 minutes post-injection. The lack of significant effects suggests the compound's impact on ethanol intake is not due to motor impairment.[1][10]
Disclaimer: These protocols are intended as a guide. Researchers should ensure all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare and have approval from an appropriate ethics committee.[1][4]
References
- 1. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]
- 8. va.gov [va.gov]
- 9. researchgate.net [researchgate.net]
- 10. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-UFR2709 Hydrochloride in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-UFR2709 hydrochloride is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] Preclinical research, primarily in rat models of alcohol consumption, has demonstrated its efficacy in reducing ethanol intake and preference.[1][2][3][4][5] These application notes provide a comprehensive overview of the currently available data on the use of this compound in rodent studies, including detailed protocols and dosage information.
Mechanism of Action
(S)-UFR2709 acts as a competitive antagonist at nAChRs. While the precise subunit selectivity is not fully elucidated in the available literature, its effects on ethanol consumption are believed to be mediated through the modulation of the mesolimbic dopamine system, a key neural circuit in reward and addiction. By blocking nAChRs, (S)-UFR2709 may interfere with the reinforcing properties of substances like alcohol.
Data Presentation
Table 1: this compound Dosage in Rodent Studies (Rat)
| Application | Animal Model | Doses Administered (mg/kg) | Route of Administration | Vehicle | Key Findings | Reference |
| Reduction of Ethanol Intake | Alcohol-preferring UChB rats | 1, 2.5, 5, 10 | Intraperitoneal (i.p.) | Saline | 2.5 mg/kg was the most effective dose, inducing a ~56% reduction in alcohol consumption. All tested doses significantly reduced ethanol intake without affecting locomotor activity or body weight. | [1][2] |
| Acquisition and Long-Term Ethanol Intake | Alcohol-preferring UChB rats | 2.5 | Intraperitoneal (i.p.) | Saline | Delayed the acquisition and reduced long-term ethanol intake by approximately 55%.[3][4] | [3][4] |
Table 2: Effects of this compound on Ethanol Consumption in Rats
| Dose (mg/kg, i.p.) | Reduction in Ethanol Intake (%) | Effect on Locomotor Activity | Reference |
| 1 | 33.4 | No significant effect | [1][2] |
| 2.5 | 56.9 | No significant effect | [1][2] |
| 5 | 35.2 | No significant effect | [1][2] |
| 10 | 31.3 | No significant effect | [1][2] |
Experimental Protocols
Preparation of this compound for Injection
This protocol describes the preparation of this compound solutions for intraperitoneal injection in rodents.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound:
-
Determine the desired final concentration of the dosing solution based on the highest dose to be administered and the injection volume (typically 1 mL/kg for rats).
-
For example, to prepare a 10 mg/mL solution for a 10 mg/kg dose at an injection volume of 1 mL/kg:
-
Weigh out 10 mg of this compound powder.
-
-
-
Dissolution:
-
Aseptically transfer the weighed powder into a sterile vial.
-
Add a small volume of sterile 0.9% saline to the vial.
-
Vortex the mixture until the powder is completely dissolved.
-
Bring the solution to the final desired volume with sterile 0.9% saline.
-
-
Sterilization:
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
-
Dose Preparation:
-
For lower doses, perform serial dilutions from the stock solution using sterile 0.9% saline. For example, to prepare a 1 mg/mL solution from a 10 mg/mL stock, dilute 1 part of the stock solution with 9 parts of sterile saline.
-
-
Storage:
-
Store the prepared solutions at an appropriate temperature as determined by stability studies. If no stability data is available, fresh preparation before each experiment is recommended.
-
Two-Bottle Choice Paradigm for Ethanol Consumption
This protocol is designed to assess voluntary ethanol consumption in rats.
Materials:
-
Standard rodent housing cages
-
Two drinking bottles per cage with sipper tubes
-
Ethanol (e.g., 10% v/v in tap water)
-
Tap water
-
Animal scale
Procedure:
-
Acclimation:
-
House rats individually and allow them to acclimate to the housing conditions for at least one week.
-
-
Habituation to Two Bottles:
-
Provide rats with two bottles of tap water for several days to habituate them to the two-bottle setup.
-
-
Ethanol Access:
-
Replace one of the water bottles with a bottle containing the ethanol solution.
-
The position of the ethanol bottle should be alternated daily to avoid place preference.[6]
-
-
Treatment Administration:
-
Administer this compound or vehicle (saline) via intraperitoneal injection at a consistent time each day.[3]
-
-
Data Collection:
-
Measure the weight of both the ethanol and water bottles daily to determine the amount consumed.
-
Weigh the rats daily to calculate the consumption in g/kg of body weight.
-
Calculate ethanol preference as the ratio of ethanol solution consumed to the total fluid consumed.
-
-
Duration:
Locomotor Activity Assessment (Open Field Test)
This protocol is used to evaluate the effect of this compound on spontaneous locomotor activity.
Materials:
-
Open field arena (a square or circular arena with walls)
-
Video recording system or automated beam-break system
-
Cleaning solution (e.g., 70% ethanol)
Procedure:
-
Acclimation:
-
Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.[7]
-
-
Treatment:
-
Test Initiation:
-
Recording:
-
Behavioral Parameters:
-
Analyze the recording for parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
-
-
Cleaning:
-
Thoroughly clean the arena with a cleaning solution between each animal to remove any olfactory cues.[7]
-
Visualizations
Signaling Pathway
Caption: nAChR signaling in the mesolimbic pathway and the antagonistic action of (S)-UFR2709.
Experimental Workflow
Caption: Experimental workflow for evaluating (S)-UFR2709 in a rodent model of alcohol consumption.
References
- 1. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fischer Rats Consume 20% Ethanol in a Long-Term Intermittent-Access Two-Bottle-Choice Paradigm | PLOS One [journals.plos.org]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for (S)-U-FR2709 Hydrochloride Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of (S)-UFR2709 hydrochloride for intraperitoneal (i.p.) injection in a research setting. The following protocols are based on established methodologies and published studies to ensure safe and effective administration for in vivo experiments.
Compound Information
This compound is a competitive nicotinic acetylcholine receptor (nAChR) antagonist. It has been utilized in preclinical studies to investigate its effects on conditions such as alcohol dependence.
Data Presentation
A summary of the quantitative data for this compound is presented in Table 1. This information is critical for accurate dose calculations and solution preparation.
| Parameter | Value | Source |
| Molecular Weight | 255.74 g/mol | [1][2][3][4] |
| Vehicle | Saline (0.9% NaCl) | [1][2][3][5][6] |
| Route of Administration | Intraperitoneal (i.p.) | [1][2][3][5][7] |
| Reported Doses | 1, 2.5, 5, and 10 mg/kg | [2][4] |
| Injection Volume | 1 ml/kg | [1][2][3][5] |
| Solubility | Data not available. Assumed to be soluble in saline at the concentrations required for reported doses. | |
| Stability of Solution | Data not available. It is recommended to prepare fresh solutions for each experiment. |
Experimental Protocols
This section details the step-by-step methodology for preparing this compound for intraperitoneal injection.
Materials and Equipment
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge)
-
70% ethanol for disinfection
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Stock Solution Preparation (Example for a 10 mg/ml stock)
-
Calculate the required amount of this compound. For a 10 mg/ml stock solution, weigh out 10 mg of the compound.
-
Aseptically transfer the powder to a sterile vial.
-
Add the sterile saline. Using a sterile syringe, add 1 ml of sterile 0.9% saline to the vial.
-
Dissolve the compound. Vortex the vial vigorously until the powder is completely dissolved. If necessary, sonicate for short intervals to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
Dosing Solution Preparation and Administration
-
Determine the required dose and animal weight. For example, to administer a 2.5 mg/kg dose to a 25g mouse:
-
Dose (mg) = 2.5 mg/kg * 0.025 kg = 0.0625 mg
-
-
Calculate the injection volume. Based on the stock solution concentration (10 mg/ml) and the required dose:
-
Volume (ml) = 0.0625 mg / 10 mg/ml = 0.00625 ml
-
Note: This volume is very small and may require further dilution of the stock solution for accurate administration.
-
-
Prepare the final dosing solution. It is often more practical to prepare a larger volume of a more dilute solution. For example, to inject a volume of 0.1 ml, a dosing solution with a concentration of 0.625 mg/ml would be required.
-
Draw the calculated volume into a sterile 1 ml syringe fitted with a 25-27 gauge needle.
-
Warm the solution to room temperature or body temperature before injection to minimize discomfort to the animal.
-
Administer the solution via intraperitoneal injection. Follow appropriate animal handling and injection techniques.
Visualization
The following diagrams illustrate the key workflows and concepts described in these application notes.
Caption: Experimental workflow for preparing and administering this compound.
Caption: Signaling pathway diagram illustrating the mechanism of action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]
- 3. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-UFR2709 Hydrochloride in Alcohol Self-Administration Models
Introduction
(S)-UFR2709 hydrochloride is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] Emerging research has identified nAChRs as promising molecular targets for the treatment of alcohol use disorder (AUD).[3][4] These receptors are expressed in the mesocorticolimbic dopamine system, a key brain circuit involved in the rewarding and reinforcing effects of drugs like ethanol.[1][5] (S)-UFR2709 has been investigated in preclinical models, specifically in alcohol-preferring University of Chile bibulous (UChB) rats, to evaluate its efficacy in reducing voluntary alcohol consumption.[1][3] Studies have demonstrated that (S)-UFR2709 can significantly decrease ethanol intake and preference without affecting locomotor activity or body weight, suggesting a specific effect on alcohol-seeking behavior.[1][3]
These notes provide a comprehensive overview of the application of (S)-UFR2709 in alcohol self-administration studies, summarizing key quantitative data and detailing experimental protocols for researchers.
Application Notes
This compound acts as a competitive antagonist at nAChRs, thereby modulating the brain's reward system. Ethanol is believed to indirectly activate nAChRs, leading to an increase in dopamine release in the nucleus accumbens (NAc) from projections originating in the ventral tegmental area (VTA).[3][5] This dopamine release is associated with the reinforcing properties of alcohol. By blocking these receptors, (S)-UFR2709 is hypothesized to dampen the rewarding effects of ethanol, thus reducing the motivation to consume it.[3]
Key Findings:
-
Reduction of Ethanol Intake: Systemic administration of (S)-UFR2709 dose-dependently reduces voluntary ethanol consumption in alcohol-preferring UChB rats.[1][2]
-
Optimal Dose: The most effective dose identified in studies is 2.5 mg/kg (i.p.), which achieves a reduction in alcohol intake of approximately 56%.[1][2][3] Interestingly, the dose-response curve appears to be bell-shaped, with higher doses (5 and 10 mg/kg) showing less efficacy than the 2.5 mg/kg dose.[1]
-
Long-Term Efficacy: The compound not only affects the maintenance of ethanol intake but also delays the initial acquisition of alcohol consumption in ethanol-naïve rats.[3][5] A short 7-day treatment cycle can lead to a sustained reduction in ethanol intake, with an overall decrease of about 55% even after the drug administration is stopped.[3][4][6]
-
Specificity: The effects of (S)-UFR2709 on alcohol consumption are not a result of general motor impairment or malaise. Studies show that even the highest tested dose (10 mg/kg) does not significantly affect locomotor activity or body weight.[1][3]
Data Presentation
Table 1: Dose-Dependent Effect of (S)-UFR2709 on Ethanol Intake in UChB Rats
| Dose (mg/kg, i.p.) | Mean Reduction in Ethanol Intake (%) | Animal Model | Study Duration | Reference |
|---|---|---|---|---|
| 1 | 33.4% | UChB Rats | 17 days | [1] |
| 2.5 | 56.9% | UChB Rats | 17 days | [1] |
| 5 | 35.2% | UChB Rats | 17 days | [1] |
| 10 | 31.3% | UChB Rats | 17 days |[1] |
Table 2: Long-Term Effect of (S)-UFR2709 (2.5 mg/kg) on Ethanol Intake and Preference
| Treatment Period | Outcome Measure | (S)-UFR2709 Group | Saline Control Group | Overall Reduction (%) | Reference |
|---|---|---|---|---|---|
| Days 3-62 (First Cycle) | Ethanol Intake Reduction | Significant | - | 52.77% | [5] |
| Days 1-100 (Two Cycles) | Overall Ethanol Intake Reduction | Significant | - | ~55% | [3][4][6] |
| Days 3-62 (First Cycle) | Ethanol Preference | Lower | Higher (~80%) | Significant | [5] |
| Days 63-100 (Second Cycle) | Ethanol Preference | ~60% | ~80% | Significant |[5] |
Visualizations
Signaling Pathway
Caption: Mechanism of (S)-UFR2709 in the mesolimbic pathway.
Experimental Workflow
Caption: Workflow for an alcohol self-administration study.
Experimental Protocols
This section details a generalized protocol for assessing the effect of (S)-UFR2709 on voluntary ethanol intake in alcohol-preferring rats, based on methodologies reported in the literature.[1][3][5][6]
Materials and Reagents
-
This compound: Synthesized as previously described or acquired from a commercial source.[1]
-
Vehicle: Sterile saline solution (0.9% NaCl).
-
Ethanol: Absolute ethanol, diluted with tap water to a 10% v/v solution.[3][5]
-
Animals: Adult male alcohol-preferring rats (e.g., Wistar-UChB line).[1][3] Animals should be housed individually in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, except during specific testing periods.[5][7]
Drug Preparation
-
Prepare a stock solution of this compound in sterile saline.
-
The final injection volume should be calculated based on the animal's body weight to achieve the desired dose (e.g., 1.0, 2.5, 5.0, or 10 mg/kg).[1] A typical injection volume is 1 mL/kg.[1][2][5]
Two-Bottle Free-Choice Paradigm
This is the standard model used to assess voluntary ethanol consumption.
A. For Maintenance of Ethanol Intake (Animals with established preference):
-
Habituation: Allow rats to acclimate to individual housing and the presence of two drinking bottles for several days.
-
Establish Baseline: Give animals continuous 24-hour access to two bottles: one containing 10% v/v ethanol and the other containing water. Measure intake from both bottles daily for at least 20 days, or until a stable plateau of ethanol consumption is reached.[5] The last 3 days of this period can serve as the baseline.[1][2]
-
Treatment Phase:
-
Randomly assign rats to treatment groups (e.g., Saline, 1 mg/kg, 2.5 mg/kg, 5 mg/kg, 10 mg/kg UFR2709).[1]
-
Administer a single intraperitoneal (i.p.) injection of the assigned treatment at a consistent time each day (e.g., 15:00 h) for the duration of the study (e.g., 17 consecutive days).[1][2]
-
Continue to provide 24-hour access to the two bottles (10% ethanol and water).
-
-
Data Collection:
-
Record the volume consumed from each bottle daily, just before the next injection (e.g., 14:00 h).[1][5] To prevent position preference, alternate the position of the bottles daily.[5][6]
-
Record the body weight of each rat at least once a week.[5]
-
Calculate ethanol intake (g/kg/day), water intake (mL/kg/day), and ethanol preference (volume of ethanol solution consumed / total volume of fluid consumed).
-
B. For Acquisition of Ethanol Intake (Ethanol-naïve animals):
-
Habituation: Acclimate ethanol-naïve rats to individual housing.
-
Pre-treatment: Administer daily i.p. injections of (S)-UFR2709 (2.5 mg/kg) or saline for 2 days without access to ethanol. This allows the drug to reach pharmacologically effective concentrations.[5][6]
-
Ethanol Access and Treatment:
-
Long-Term Monitoring: Continue measuring intake daily for an extended period (e.g., up to 100 days) to assess long-term effects. A second treatment cycle (e.g., from day 63 to 69) can be administered to evaluate re-exposure effects.[3][5][6]
Locomotor Activity Assessment (Control Experiment)
To ensure that the reduction in alcohol intake is not due to sedation or motor impairment, a separate locomotor activity test should be performed.
-
Use a separate cohort of ethanol-naïve rats.
-
Administer the highest effective dose of (S)-UFR2709 (e.g., 10 mg/kg, i.p.) or saline.[1]
-
After 30 minutes, place the animal in the center of an open-field apparatus and record its activity (e.g., distance traveled, time spent moving) for 30 minutes using a digital tracking system.[1]
Statistical Analysis
-
Analyze ethanol intake, water intake, and preference data using a two-way analysis of variance (ANOVA) with treatment and day as factors, followed by appropriate post-hoc tests (e.g., Tukey's or Bonferroni's).[1][5]
-
Compare total average ethanol intake between groups using a one-way ANOVA or an unpaired t-test.[1][5]
-
A p-value of < 0.05 is typically considered statistically significant.
References
- 1. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potent Inhibition of Alcohol Self-Administration in Alcohol-Preferring Rats by a κ-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-UFR2709 Hydrochloride in Conditioned Place Preference (CPP) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-UFR2709 hydrochloride is a potent and selective antagonist of nicotinic acetylcholine receptors (nAChRs), with a notable affinity for the α4β2 subtype. These receptors are critically involved in the brain's reward circuitry, and their modulation is a key area of research for understanding and treating substance use disorders. The conditioned place preference (CPP) paradigm is a widely used preclinical model to evaluate the rewarding or aversive properties of drugs and to screen potential therapeutic compounds for their ability to block drug-seeking behavior.
These application notes provide a detailed protocol for utilizing this compound in a rodent CPP model to investigate its potential in attenuating the rewarding effects of drugs of abuse. The provided methodologies are based on established CPP procedures and available in vivo data for UFR2709.
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at α4β2 nicotinic acetylcholine receptors, which are predominantly expressed on dopamine neurons in the ventral tegmental area (VTA) of the brain's mesolimbic reward pathway. The binding of acetylcholine or other nicotinic agonists (like nicotine) to these receptors typically leads to depolarization and an increased firing rate of these neurons, resulting in dopamine release in the nucleus accumbens (NAc). This dopamine release is a key neurochemical event associated with reward and reinforcement. By blocking these receptors, this compound is hypothesized to prevent this cascade, thereby attenuating the rewarding effects of substances that directly or indirectly activate this pathway.
nAChR Antagonism in the Reward Pathway
Experimental Protocols
Animals
Adult male Sprague-Dawley rats (250-300g) or C57BL/6J mice (20-25g) are commonly used for CPP studies. Animals should be housed individually with ad libitum access to food and water and maintained on a 12-hour light/dark cycle. All experiments should be conducted during the light phase.
Apparatus
A standard three-chamber CPP apparatus is recommended. The two larger outer chambers should be distinct in terms of visual and tactile cues (e.g., different wall colors/patterns and floor textures). The smaller central chamber should be neutral. Removable guillotine doors control access between chambers. The apparatus should be equipped with an automated activity monitoring system to record the time spent in each chamber.
Experimental Design: Unbiased Conditioned Place Preference
An unbiased design is generally preferred to avoid confounding effects of initial chamber preference.
Conditioned Place Preference Experimental Workflow
Phase 1: Pre-Conditioning (Day 1)
-
Place the animal in the central chamber of the CPP apparatus.
-
Remove the guillotine doors to allow free access to all three chambers for 15 minutes.
-
Record the time spent in each of the two large chambers.
-
Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study.
Phase 2: Conditioning (Days 2-9)
This phase consists of eight alternating daily sessions.
-
Drug Conditioning Days (e.g., Days 2, 4, 6, 8):
-
Administer the rewarding drug (e.g., cocaine 15 mg/kg, i.p. or morphine 5 mg/kg, s.c.).
-
Immediately confine the animal to one of the two large chambers (the "drug-paired" chamber) for 30 minutes. The assignment of the drug-paired chamber should be counterbalanced across animals.
-
-
Vehicle Conditioning Days (e.g., Days 3, 5, 7, 9):
-
Administer the vehicle (e.g., saline, i.p.).
-
Immediately confine the animal to the opposite chamber (the "vehicle-paired" chamber) for 30 minutes.
-
To test the effect of this compound:
-
A separate group of animals should be pre-treated with this compound (e.g., 2.5 mg/kg, i.p.) 15-30 minutes before the administration of the rewarding drug on drug conditioning days.[1][2] On vehicle conditioning days, these animals would receive a vehicle injection prior to the saline injection.
Phase 3: Post-Conditioning Test (Day 10)
-
Place the animal in the central chamber with the guillotine doors removed, allowing free access to all chambers for 15 minutes.
-
No injections are given on the test day.
-
Record the time spent in each of the large chambers.
-
A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline is indicative of a conditioned place preference.
Data Presentation and Analysis
Quantitative data should be summarized in tables for clarity. The primary measure is the time spent in the drug-paired chamber. A "preference score" can also be calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.
Table 1: Hypothetical CPP Data for a Rewarding Drug with (S)-UFR2709 HCl Pre-treatment
| Treatment Group | N | Pre-Conditioning Time in Drug-Paired Chamber (s) (Mean ± SEM) | Post-Conditioning Time in Drug-Paired Chamber (s) (Mean ± SEM) | Preference Score (s) (Mean ± SEM) |
| Vehicle + Saline | 10 | 445.8 ± 25.1 | 452.3 ± 28.9 | 7.5 ± 15.3 |
| Vehicle + Rewarding Drug | 10 | 450.2 ± 30.5 | 680.7 ± 45.2 | 230.5 ± 38.1 |
| (S)-UFR2709 HCl + Rewarding Drug | 10 | 448.9 ± 28.3 | 465.1 ± 33.7# | 16.2 ± 20.5# |
*p < 0.05 compared to Vehicle + Saline group #p < 0.05 compared to Vehicle + Rewarding Drug group
Data Analysis:
The data can be analyzed using a two-way analysis of variance (ANOVA) with Treatment Group and Test Phase (Pre- vs. Post-Conditioning) as factors. Post-hoc tests (e.g., Tukey's or Bonferroni's) can be used for pairwise comparisons between groups. A significant interaction between Treatment Group and Test Phase would indicate a conditioning effect.
Important Considerations
-
Locomotor Activity: It is crucial to confirm that this compound does not independently affect locomotor activity at the doses used, as this could confound the interpretation of CPP results.[1][3] A separate open-field test should be conducted.
-
Dose-Response: Establishing a dose-response curve for the effect of this compound on the rewarding drug's CPP is recommended.
-
Route of Administration: The intraperitoneal (i.p.) route of administration has been shown to be effective for UFR2709 in rats.[1][2][3]
By following these detailed protocols, researchers can effectively utilize this compound in conditioned place preference studies to investigate its potential as a therapeutic agent for substance use disorders.
References
- 1. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]
Application Notes and Protocols for (S)-UFR2709 Hydrochloride in Zebrafish Anxiety Behavior Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-UFR2709 hydrochloride is a competitive nicotinic acetylcholine receptor (nAChR) antagonist, exhibiting a higher affinity for α4β2 nAChRs compared to α7 nAChRs. Emerging research has highlighted its potential as an anxiolytic agent.[1][2][3] The zebrafish (Danio rerio) has become a valuable model organism in neuropharmacology and drug discovery due to its genetic homology with humans, rapid development, and the availability of high-throughput behavioral screening assays.[2][3][4][5] This document provides detailed application notes and protocols for studying the anxiolytic effects of this compound in adult zebrafish using established anxiety-like behavior paradigms.
Mechanism of Action
This compound acts by blocking nAChRs, which are ligand-gated ion channels involved in various neurological processes. In the context of anxiety, the modulation of the cholinergic system, particularly through α4β2 nAChRs, is a key area of investigation. Studies in zebrafish have shown that this compound can induce anxiolytic-like effects, suggesting its potential to mitigate anxiety-related behaviors.[2][3][4] Furthermore, research indicates that both nAChR agonists and antagonists can exhibit anxiolytic-like properties in various animal models.[4] In zebrafish, (S)-UFR2709 has been shown to decrease the expression of the α4 nAChR subunit in the brain.[2][3][4]
Signaling Pathway
Caption: Proposed mechanism of this compound action.
Quantitative Data Summary
The following table summarizes the quantitative data from a study investigating the effects of this compound on anxiety-like behavior in adult zebrafish using the Novel Tank Diving Test. The primary endpoint measured was the time spent in the bottom third of the tank (bottom dwelling), where a decrease is indicative of an anxiolytic effect.[4]
| Treatment Group | Concentration (µg/mL) | Bottom Dwelling Time (seconds) |
| Control | 0 | 238.4 ± 10.8 |
| (S)-UFR2709 HCl | 50 | 87.0 ± 19.6 |
| (S)-UFR2709 HCl | 100 | 52.9 ± 13.8 |
Data are presented as mean ± SEM.[4]
Experimental Protocols
Drug Preparation and Administration
This protocol describes the preparation of this compound and its administration to adult zebrafish prior to behavioral testing.
Materials:
-
This compound
-
Distilled water
-
Fish system water
-
Dosing beakers/tanks
-
Pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in distilled water. The concentration of the stock solution should be calculated based on the final desired concentrations for the experiment.
-
Working Solution Preparation: On the day of the experiment, prepare working solutions by diluting the stock solution with fish system water to the final desired concentrations (e.g., 50 µg/mL and 100 µg/mL).[1] Prepare a control solution containing only fish system water.
-
Drug Exposure:
-
Individually house the zebrafish to be tested.[6]
-
Gently transfer each fish into a dosing beaker containing the appropriate working solution or control solution.
-
Allow the fish to be exposed to the drug for a predetermined period. A 3-minute exposure has been shown to be effective.[1]
-
Following the exposure period, transfer the fish to a holding tank with clean fish system water for a brief period (e.g., 5 minutes) before commencing the behavioral assay.[1]
-
Novel Tank Diving Test (NTT)
The NTT is a widely used assay to assess anxiety-like behavior in zebrafish.[5][6][7] It is based on the innate tendency of zebrafish to initially dive to the bottom of a novel environment and gradually explore the upper, more exposed areas.[5][6] A reduction in the time spent at the bottom is interpreted as an anxiolytic-like effect.[4]
Materials:
-
Novel tank (a narrow, transparent tank, e.g., 1.5 L, with a typical height of ~25-30 cm)
-
Video recording equipment
-
Behavioral analysis software
-
Fish system water
Procedure:
-
Acclimation: Acclimate the fish to the testing room for at least one hour before the experiment.[8]
-
Experimental Setup: Fill the novel tank with fish system water. The tank is conceptually divided into three equal horizontal zones (top, middle, and bottom) for analysis.
-
Test Initiation: Gently introduce a single fish into the novel tank.
-
Recording: Immediately begin recording the fish's behavior for a 5-10 minute period.[5][6]
-
Data Analysis: Using behavioral analysis software, quantify the following parameters:
-
Time spent in the bottom, middle, and top zones.
-
Latency to enter the top zone.
-
Number of transitions between zones.
-
Total distance traveled.
-
Freezing behavior (immobility).
-
Light-Dark Preference Test
This test is another standard assay for anxiety-like behavior in zebrafish, leveraging their natural aversion to brightly lit areas.[9][10][11] A preference for the dark compartment is indicative of anxiety, and anxiolytic compounds are expected to increase the time spent in the light compartment.[10][11]
Materials:
-
Light-dark tank (a rectangular tank divided into a black and a white compartment)
-
Video recording equipment
-
Behavioral analysis software
-
Controlled lighting source
-
Fish system water
Procedure:
-
Acclimation: Acclimate the fish to the testing room.
-
Experimental Setup: Fill the light-dark tank with fish system water. The tank should be evenly illuminated from above.
-
Test Initiation: Place the fish in the center of the tank or in a neutral starting chamber.
-
Recording: After a brief acclimation period in the starting chamber (if used), allow the fish to freely explore both compartments and record its behavior for a set duration (e.g., 5-15 minutes).[12]
-
Data Analysis: Quantify the following parameters using behavioral analysis software:
-
Time spent in the light and dark compartments.
-
Latency to first enter the light compartment.
-
Number of transitions between the light and dark compartments.
-
Thigmotaxis (time spent near the walls of the tank).
-
Experimental Workflows
Caption: Drug administration workflow.
Caption: Novel Tank Diving Test workflow.
Caption: Light-Dark Preference Test workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic antagonist UFR2709 inhibits nicotine reward and decreases anxiety in zebrafish [repositorio.uchile.cl]
- 4. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.biobide.com [blog.biobide.com]
- 6. The Novel Tank Diving assay (also known as the Novel Tank Test, NTT) | Protocols | Zantiks [zantiks.com]
- 7. Frontiers | Refinement of the novel tank diving test: toward standardized and robust analysis of anxiety-like behavior in zebrafish [frontiersin.org]
- 8. Novel Tank Diving Assay: A Method to Study Innate Stress Responses in Zebrafish [jove.com]
- 9. Light/dark preference test for adult zebrafish (Danio rerio) [protocols.io]
- 10. Light/Dark preference test (adult zebrafish, larval zebrafish) | Protocols | Zantiks [zantiks.com]
- 11. protocols.io [protocols.io]
- 12. Light-Dark Preference Test: A Method to Study Anxiety-Related Behavior in Zebrafish [jove.com]
Application Notes and Protocols for (S)-UFR2709 Hydrochloride in Animal Models of Addiction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-UFR2709 hydrochloride, a competitive nicotinic acetylcholine receptor (nAChR) antagonist, in preclinical animal models of addiction. The following sections detail its application in reducing ethanol and nicotine-seeking behaviors, along with detailed experimental protocols and a summary of key quantitative findings.
Introduction
This compound has emerged as a promising pharmacological tool for investigating the role of nicotinic acetylcholine receptors (nAChRs) in the pathophysiology of addiction.[1] Studies in various animal models have demonstrated its efficacy in attenuating the rewarding and reinforcing effects of drugs of abuse, particularly alcohol and nicotine.[2][3] As an antagonist of nAChRs, this compound is thought to exert its effects by modulating the mesocorticolimbic dopamine system, a key neural circuit implicated in reward and addiction.[4][5] These notes are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Data Presentation
Table 1: Effects of this compound on Voluntary Ethanol Consumption in Alcohol-Preferring UChB Rats
| Dose (mg/kg, i.p.) | Treatment Duration | Key Findings | Percent Reduction in Ethanol Intake | Reference |
| 1 | 17 days | Significant reduction in average ethanol intake compared to saline. | 33.4% | [2][6] |
| 2.5 | 17 days | Most effective dose; induced a significant and long-lasting reduction in alcohol consumption. | 56.9% | [2][6] |
| 5 | 17 days | Significant reduction in average ethanol intake compared to saline. | 35.2% | [2][6] |
| 10 | 17 days | Significant reduction in average ethanol intake compared to saline. | 31.3% | [2][6] |
| 2.5 | 7 days (two cycles) | Delayed acquisition and reduced long-term ethanol intake by approximately 55%. | ~55% | [1][4] |
Table 2: Effects of this compound on Locomotor Activity in UChB Rats
| Dose (mg/kg, i.p.) | Key Findings | Reference |
| 10 | No significant effect on locomotor activity compared to saline. | [2][6] |
Signaling Pathway
Ethanol and nicotine can both directly and indirectly activate the mesolimbic dopamine system, a key pathway in the brain's reward circuitry. This system involves the projection of dopamine neurons from the ventral tegmental area (VTA) to the nucleus accumbens (NAc) and prefrontal cortex (PFC).[4][5] Nicotinic acetylcholine receptors, particularly the α4β2 subtype, are highly expressed on these dopaminergic neurons.[2][6] Activation of these receptors enhances dopamine release in the NAc, a process associated with the rewarding effects of addictive substances. (S)-UFR2709, as a competitive nAChR antagonist, blocks the binding of acetylcholine and other nicotinic agonists (like nicotine itself), thereby attenuating this dopamine release and reducing the reinforcing properties of drugs like ethanol and nicotine.[2][4]
Figure 1. Signaling pathway of this compound in the mesolimbic system.
Experimental Protocols
Protocol 1: Two-Bottle Free-Choice Paradigm for Ethanol Consumption in Rats
This protocol is designed to assess the effect of this compound on voluntary ethanol intake in alcohol-preferring rats (e.g., UChB rats).[2][6]
Materials:
-
Saline solution (0.9% NaCl)
-
Ethanol (95% or absolute)
-
Tap water
-
Standard rat chow
-
Individually housed rat cages equipped with two drinking bottles
Procedure:
-
Animal Acclimation: House adult male UChB rats (240-280 g) individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[2] Provide ad libitum access to food and water.
-
Induction of Stable Ethanol Intake: For approximately 20 days, provide rats with continuous 24-hour access to two bottles: one containing 10% (v/v) ethanol and the other containing tap water.[6] To prevent position preference, alternate the position of the bottles daily.[4][7]
-
Baseline Measurement: After a stable plateau of ethanol consumption is reached, measure the fluid intake from each bottle daily for three consecutive days to establish a baseline.[8]
-
Drug Administration: Randomly assign rats to treatment groups (e.g., saline vehicle, 1, 2.5, 5, and 10 mg/kg this compound).[2][6]
-
Administer a single intraperitoneal (i.p.) injection of the assigned treatment daily for 17 consecutive days at a consistent time (e.g., 15:00 h).[2][6] The injection volume should be adjusted to the body weight (e.g., 1 mL/kg).[2][6]
-
Data Collection: Record the volume of ethanol and water consumed daily at a consistent time (e.g., 14:00 h).[2][6] Also, monitor and record the body weight of the animals daily.[2]
-
Data Analysis: Express ethanol consumption as g/kg/day and water intake as mL/kg/day.[2][6] Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare treatment groups.[2][4]
Figure 2. Experimental workflow for the two-bottle free-choice paradigm.
Protocol 2: Conditioned Place Preference (CPP) for Nicotine Reward in Zebrafish
This protocol assesses the ability of this compound to block the rewarding effects of nicotine in adult zebrafish.[3]
Materials:
-
This compound
-
Nicotine ditartrate
-
Fish water (dechlorinated, aerated)
-
Conditioned Place Preference apparatus for zebrafish (a tank with two visually distinct compartments)
-
Video tracking software
Procedure:
-
Animal Acclimation: Acclimate adult zebrafish to the experimental room and handling procedures.
-
Pre-Conditioning (Day 1): Place individual zebrafish in the central compartment of the CPP apparatus and allow them to freely explore both compartments for a set duration (e.g., 15 minutes). Record the time spent in each compartment to establish baseline preference.
-
Conditioning (Days 2-5):
-
Morning Session: Confine the fish to one compartment (e.g., the initially non-preferred compartment) and administer nicotine via immersion in the tank water.
-
Afternoon Session: Confine the same fish to the opposite compartment and administer the vehicle (fish water).
-
To test the effect of (S)-UFR2709, a separate group of fish will be pre-treated with this compound before the nicotine conditioning session.
-
-
Post-Conditioning Test (Day 6): Place the fish back in the central compartment and allow them to freely explore the entire apparatus. Record the time spent in each compartment.
-
Data Analysis: A significant increase in time spent in the nicotine-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference. Compare the CPP scores between the nicotine-only group and the (S)-UFR2709 pre-treated group to determine if the antagonist blocked the rewarding effect of nicotine.
Figure 3. Workflow for the Conditioned Place Preference experiment.
Conclusion
The available data strongly suggest that this compound is a valuable research tool for investigating the role of nAChRs in addiction. Its ability to reduce ethanol consumption in a well-established animal model of alcoholism, without causing significant motor impairment, highlights its potential as a lead compound for the development of novel anti-addiction therapies.[2][6] Further studies are warranted to explore its efficacy in other models of drug addiction and to elucidate the precise molecular mechanisms underlying its therapeutic effects.
References
- 1. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Locomotor Activity Assessment with (S)-UFR2709 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-UFR2709 hydrochloride is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), exhibiting a higher affinity for the α4β2 subtype. These receptors are widely expressed in the central nervous system and are implicated in various physiological processes, including the modulation of locomotor activity through their influence on dopaminergic pathways. This document provides detailed application notes and protocols for assessing the impact of this compound treatment on locomotor activity in preclinical rodent models. The provided methodologies for the Open Field Test and the Rotarod Test are standard assays to evaluate general locomotor activity, exploratory behavior, and motor coordination.
Data Presentation
Studies have investigated the effects of this compound on locomotor activity, primarily to ascertain whether its effects on other behaviors (e.g., alcohol consumption) are confounded by motor impairments. The available data from an Open Field Test in rats suggest that at the tested dose, this compound does not significantly alter locomotor activity.
Table 1: Effect of this compound on Horizontal Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Horizontal Activity (Arbitrary Units/5 min) | P-value vs. Saline |
| Saline | - | 6 | Data not explicitly provided in numerical form, used as baseline | - |
| (S)-UFR2709 HCl | 10 | 6 | No significant difference from saline | P = 0.057[1] |
Table 2: Effect of this compound on Vertical Locomotor Activity in Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Vertical Activity (Rears/5 min) | P-value vs. Saline |
| Saline | - | 6 | Data not explicitly provided in numerical form, used as baseline | - |
| (S)-UFR2709 HCl | 10 | 6 | No significant difference from saline | P = 0.121[1] |
Note: The data is based on a 30-minute observation period. While the p-value for horizontal activity was close to the threshold for statistical significance, the authors concluded that the treatment did not affect overall locomotor activity.[1]
Signaling Pathway
This compound acts as an antagonist at α4β2 nicotinic acetylcholine receptors. These receptors are located on presynaptic terminals of dopaminergic neurons in the nigrostriatal pathway, which plays a crucial role in motor control. By blocking these receptors, this compound can modulate the release of dopamine in the striatum, thereby potentially influencing locomotor activity. The following diagram illustrates the putative signaling pathway.
Experimental Protocols
The following are detailed protocols for assessing locomotor activity. The Open Field Test protocol is based on the methodology used in studies with this compound.[1] The Rotarod Test is a complementary protocol to assess motor coordination and balance.
Open Field Test
This test is used to assess general locomotor activity, exploratory behavior, and anxiety-like behavior in a novel environment.
a. Materials
-
Open field apparatus (e.g., a 43 x 43 x 43 cm square arena made of black polycarbonate)
-
Video camera and recording software
-
Computer with automated tracking software
-
This compound solution
-
Vehicle (e.g., saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
70% ethanol for cleaning
-
Animal scale
b. Experimental Workflow
c. Detailed Procedure
-
Animal Acclimation: Bring the animals to the testing room at least 30 minutes before the start of the experiment to allow for acclimation to the new environment.
-
Drug Preparation and Administration: Prepare a solution of this compound in the appropriate vehicle (e.g., saline). Weigh each animal to determine the correct injection volume. Administer the assigned treatment (vehicle or this compound) via intraperitoneal (i.p.) injection.
-
Post-Dosing Interval: Return the animal to its home cage for a 30-minute period between injection and testing to allow for drug absorption.[1]
-
Test Initiation: Gently place the animal in the center of the open field arena. Start the video recording and tracking software immediately.
-
Data Recording: Record the animal's activity for a total of 30 minutes.[1] The software should be set to track parameters such as:
-
Horizontal Activity: Total distance traveled, number of line crossings.
-
Vertical Activity: Number of rearing events.
-
Thigmotaxis: Time spent in the periphery versus the center of the arena.
-
-
Test Termination: At the end of the 30-minute session, carefully remove the animal from the arena and return it to its home cage.
-
Apparatus Cleaning: Thoroughly clean the open field apparatus with 70% ethanol and allow it to dry completely between animals to remove any olfactory cues.
-
Data Analysis: Analyze the recorded data using the tracking software. Compare the data from the this compound-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Rotarod Test
This test is used to assess motor coordination, balance, and motor learning. While no specific data exists for this compound with this test, it is a valuable complementary assay.
a. Materials
-
Rotarod apparatus for rodents
-
This compound solution
-
Vehicle (e.g., saline)
-
Syringes and needles for i.p. injection
-
70% ethanol for cleaning
-
Animal scale
b. Experimental Workflow
c. Detailed Procedure
-
Animal Acclimation and Habituation: Acclimate the animals to the testing room for at least 30 minutes before any handling. It is recommended to habituate the animals to the rotarod apparatus for 2-3 days prior to the test day by placing them on the stationary or slowly rotating rod for a few minutes each day.
-
Drug Preparation and Administration: On the test day, prepare the this compound solution and administer the assigned treatment via i.p. injection after weighing the animal.
-
Post-Dosing Interval: Allow a 30-minute interval between injection and testing.
-
Test Protocol:
-
Place the animal on the rod of the rotarod apparatus.
-
Start the rotation, which should accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency (in seconds) for the animal to fall off the rotating rod. A fall is registered when the animal falls onto the sensor plate below or after it has passively rotated with the rod for two consecutive revolutions.
-
Conduct a predetermined number of trials (e.g., 3-5) with a consistent inter-trial interval (e.g., 10-15 minutes).
-
-
Apparatus Cleaning: Clean the rods with 70% ethanol between each animal.
-
Data Analysis: Analyze the latency to fall for each trial. The data can be presented as the average latency across trials for each animal. Compare the performance of the treated group with the control group using appropriate statistical methods.
References
Application Notes and Protocols: Two-Bottle Choice Paradigm with (S)-UFR2709 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the two-bottle choice paradigm to evaluate the effects of (S)-UFR2709 hydrochloride on substance preference, particularly ethanol. The protocols are designed for preclinical animal models and are intended to ensure robust and reproducible results.
This compound is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) and has been shown to reduce ethanol consumption in animal models of alcohol preference.[1][2] The two-bottle choice paradigm is a standard behavioral assay used to assess the voluntary consumption of a substance by providing animals with simultaneous access to two different drinking solutions.
I. Experimental Protocols
A. Long-Term Ethanol Intake Study in Alcohol-Preferring Rats
This protocol is adapted from studies investigating the efficacy of this compound in reducing the acquisition and long-term consumption of ethanol in University of Chile bibulous (UChB) rats, which are genetically bred for high alcohol preference.[3][4][5]
1. Animal Model:
-
Species: Adult male Wistar-UChB rats.[4]
-
Housing: Animals should be individually housed to allow for accurate measurement of individual fluid consumption.[1][6]
-
Initial State: Naïve rats with no prior exposure to ethanol are recommended for acquisition studies.[3][4]
2. Materials and Reagents:
-
This compound (M.W. 255.74 g/mol ) dissolved in saline (0.9% NaCl).[1][3]
-
Standard laboratory rat chow, available ad libitum.[1]
-
Two drinking bottles per cage.
3. Experimental Procedure:
-
Acclimation: Allow rats to acclimate to individual housing for a specified period before the experiment begins.
-
Drug Administration:
-
This compound is administered via intraperitoneal (i.p.) injection.[1][3]
-
A dose of 2.5 mg/kg has been shown to be effective in reducing ethanol intake.[1][3]
-
The control group receives an equivalent volume of saline (1 mL/kg).[1][3]
-
Injections are typically administered daily at a consistent time (e.g., 15:00 h).[1][3]
-
-
Two-Bottle Choice Paradigm:
-
Animals are given continuous 24-hour access to two bottles: one containing 10% (v/v) ethanol solution and the other containing water.[3][4]
-
To prevent place preference, the position of the bottles should be alternated daily.[3][4]
-
Fluid consumption from each bottle is measured daily at a consistent time (e.g., 14:00 h), just before the next drug injection.[1][3]
-
The body weight of each animal should also be recorded daily to monitor for any adverse effects of the treatment.[1][3]
-
-
Experimental Timeline:
-
Drug administration can occur in cycles. For instance, daily injections for the first 7 days, followed by a drug-free period, and then a second cycle of injections (e.g., from day 63 to 69).[3][4]
-
To establish a baseline, ethanol access can begin on the third day of the experiment, with the first two days dedicated to drug or saline injections without ethanol access.[3][5]
4. Data Analysis:
-
Ethanol and Water Intake: Calculate the daily fluid consumption in g/kg/day for ethanol and mL/kg/day for water.
-
Ethanol Preference: Calculate the preference ratio as (volume of ethanol consumed / total volume of fluid consumed) x 100%.
-
Statistical Analysis: A two-way ANOVA can be used to analyze the effects of the treatment over time.[3] An unpaired t-test can be used to compare the average consumption between the treatment and control groups.[3]
B. Dose-Dependent Effects on Ethanol Consumption
This protocol is designed to determine the optimal dose of this compound for reducing ethanol intake.[1][6]
1. Animal Model and Housing: As described in Protocol A.
2. Materials and Reagents: As described in Protocol A.
3. Experimental Procedure:
-
Group Allocation: Rats are randomly divided into multiple groups (n=5 per group), each receiving a different dose of this compound (e.g., 1, 2.5, 5, and 10 mg/kg) or saline.[1][6]
-
Baseline Measurement: Before initiating treatment, establish a baseline of ethanol and water consumption for each animal over several days (e.g., 3 days).[7]
-
Drug Administration and Two-Bottle Choice:
-
Post-Treatment Monitoring: Continue monitoring fluid intake for a few days after the treatment period to assess any lasting effects.[6]
4. Data Analysis:
-
Analyze ethanol and water consumption, as well as ethanol preference, for each dose group compared to the saline control.
-
A one-way ANOVA followed by a post-hoc test (e.g., Tukey's) can be used to compare the average ethanol intake across the different dose groups.[1][6]
II. Data Presentation
The following tables summarize quantitative data from studies using this compound in a two-bottle choice paradigm.
Table 1: Long-Term Effects of this compound (2.5 mg/kg) on Ethanol Intake [2][3]
| Treatment Group | Average Ethanol Intake (g/kg/day) | Percentage Reduction in Ethanol Intake |
| Saline | Varies over time | N/A |
| (S)-UFR2709 HCl | Significantly lower than saline | ~55% |
Table 2: Dose-Dependent Reduction in Ethanol Intake with this compound [1][6]
| Dose of (S)-UFR2709 HCl | Average Reduction in Ethanol Intake (%) |
| 1 mg/kg | 33.4% |
| 2.5 mg/kg | 56.9% |
| 5 mg/kg | 35.2% |
| 10 mg/kg | 31.3% |
Table 3: Effect of this compound (2.5 mg/kg) on Ethanol Preference [3]
| Treatment Group | Ethanol Preference (%) - Days 3-62 | Ethanol Preference (%) - Days 63-100 |
| Saline | ~80% | ~80% |
| (S)-UFR2709 HCl | Significantly lower than saline | ~60% |
III. Visualizations
A. Experimental Workflow
Caption: Experimental workflow for the two-bottle choice paradigm.
B. Signaling Pathway of Ethanol Reinforcement and this compound Action
Ethanol's rewarding effects are mediated through the mesolimbic dopamine system.[4] Ethanol indirectly activates nicotinic acetylcholine receptors (nAChRs) by increasing acetylcholine levels in the ventral tegmental area (VTA), which in turn promotes dopamine release in the nucleus accumbens (NAc).[4] this compound, as an nAChR antagonist, is thought to interfere with this process.[1][4]
Caption: Proposed mechanism of (S)-UFR2709 HCl in the reward pathway.
References
- 1. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: (S)-UFR2709 Hydrochloride Aqueous Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (S)-UFR2709 hydrochloride in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Publicly available stability data for this compound is limited. The following information is based on general principles of chemical stability for compounds with similar functional groups (ester and a tertiary amine as a hydrochloride salt) and established protocols for drug stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in a neutral aqueous solution at room temperature?
A1: While specific data is unavailable, compounds containing an ester linkage, such as this compound, may be susceptible to hydrolysis in aqueous solutions over time, even at neutral pH. For short-term experiments (a few hours), significant degradation is not expected if the solution is prepared fresh. However, for longer-term storage, the stability should be experimentally verified.
Q2: How do pH and temperature affect the stability of this compound solutions?
A2: Both pH and temperature are critical factors. Ester hydrolysis is typically accelerated at both acidic and basic pH, with the rate of degradation increasing with temperature. As a hydrochloride salt of a tertiary amine, the compound's ionization state will also be pH-dependent, which can influence its stability. It is advisable to determine the optimal pH range for stability if the solution needs to be stored.
Q3: Is this compound sensitive to light?
A3: Photostability is a compound-specific property. Without experimental data, it is prudent to assume that this compound may be photosensitive. Therefore, it is recommended to protect solutions from light by using amber vials or covering the container with aluminum foil, especially during long-term storage or stability studies.
Q4: What are the potential degradation products of this compound in an aqueous solution?
A4: The primary degradation pathway is likely the hydrolysis of the ester bond. This would result in the formation of benzoic acid and (S)-(-)-1-methyl-2-pyrrolidinemethanol. Other degradation pathways, such as oxidation of the pyrrolidine ring, could also occur under specific conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency in prepared solutions | Degradation of this compound. | Prepare fresh solutions before each experiment. If storage is necessary, conduct a stability study to determine appropriate conditions (pH, temperature, light protection). |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and develop a stability-indicating analytical method. |
| Precipitation in the aqueous solution | Poor solubility or degradation leading to less soluble products. | Ensure the concentration is within the solubility limit. Check the pH of the solution, as it can affect solubility. Filter the solution if necessary. |
| Inconsistent experimental results | Instability of the compound in the experimental medium. | Evaluate the compatibility of this compound with other components in the solution. Prepare and use the solution under consistent conditions. |
Data Presentation
The following table summarizes hypothetical stability data for this compound under forced degradation conditions. This data is for illustrative purposes to guide experimental design.
| Condition | Time (hours) | (S)-UFR2709 HCl Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradants (%) |
| 0.1 M HCl (60°C) | 24 | 85.2 | 12.1 | 1.5 | 14.8 |
| 0.1 M NaOH (60°C) | 24 | 78.5 | 18.3 | 2.1 | 21.5 |
| Water (60°C) | 24 | 95.1 | 4.0 | 0.8 | 4.9 |
| 3% H₂O₂ (RT) | 24 | 92.7 | 2.5 | 3.6 | 7.3 |
| Photolytic (ICH Q1B) | 24 | 98.2 | 1.1 | 0.5 | 1.8 |
| Thermal (80°C) | 24 | 96.5 | 2.8 | 0.6 | 3.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is based on ICH guidelines for forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[1][2]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Neutral Hydrolysis: Mix the stock solution with water and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Thermal Degradation: Heat the solid drug substance at 80°C.
3. Sample Analysis:
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, such as HPLC with UV or mass spectrometric detection, to determine the percentage of remaining this compound and the formation of degradation products.
Protocol 2: pH-Rate Profile Study
1. Buffer Preparation:
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).
2. Sample Preparation:
-
Dissolve a known amount of this compound in each buffer to a final concentration of 0.1 mg/mL.
3. Incubation:
-
Incubate the solutions at a constant temperature (e.g., 50°C).
4. Analysis:
-
At various time intervals, withdraw aliquots and analyze them using a validated HPLC method to quantify the remaining concentration of this compound.
5. Data Analysis:
-
Determine the apparent first-order rate constant (k) for the degradation at each pH.
-
Plot log(k) versus pH to generate the pH-rate profile and identify the pH of maximum stability.
Mandatory Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Postulated Signaling Pathway Inhibition by this compound.
References
optimizing (S)-UFR2709 hydrochloride dose for behavioral assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (S)-UFR2709 hydrochloride in behavioral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs). It exhibits a higher affinity for the α4β2 nAChR subtype compared to the α7 subtype. Its mechanism of action involves blocking the activity of these receptors, which are implicated in various neurological processes, including reward and addiction.
Q2: What is the optimal dose of this compound for behavioral assays in rats?
The optimal dose can vary depending on the specific behavioral paradigm. However, studies on alcohol-preferring UChB rats have shown that a dose of 2.5 mg/kg administered intraperitoneally (i.p.) is most effective at reducing alcohol consumption.[1][2][3][4] Interestingly, the dose-response curve appears to be bell-shaped, with lower efficacy observed at higher doses of 5 mg/kg and 10 mg/kg.[1]
Q3: How should this compound be administered for rodent studies?
For rodent studies, intraperitoneal (i.p.) injection is a commonly used and effective route of administration.[1][2][3][5] The compound is typically dissolved in saline for injection.
Q4: Will this compound affect the locomotor activity of the animals, potentially confounding behavioral results?
Studies have shown that at doses effective for reducing alcohol consumption (up to 10 mg/kg i.p.), this compound does not significantly affect locomotor activity in rats.[1] This suggests that its effects on behaviors like alcohol intake are not due to sedation or motor impairment.
Q5: What is the molecular weight of this compound?
The molecular weight of this compound is 255.74 g/mol .[1][5]
Troubleshooting Guide
Issue: High variability in behavioral results between subjects.
-
Possible Cause: Inconsistent dosing.
-
Solution: Ensure accurate calculation of the dose based on the most recent body weight of each animal. Prepare fresh solutions of this compound and ensure complete dissolution.
-
-
Possible Cause: Variation in injection technique.
-
Solution: Standardize the intraperitoneal injection procedure. Ensure all personnel are properly trained to minimize stress to the animals and ensure consistent delivery of the compound.
-
-
Possible Cause: Individual differences in metabolism or receptor expression.
-
Solution: Increase the sample size per group to account for biological variability.
-
Issue: No significant effect observed at the expected optimal dose (2.5 mg/kg).
-
Possible Cause: Incorrect preparation of the dosing solution.
-
Solution: Verify the calculations for the concentration of the dosing solution and ensure the compound is fully dissolved in the vehicle (e.g., saline).
-
-
Possible Cause: The specific behavioral paradigm may require a different optimal dose.
-
Solution: Conduct a dose-response study to determine the most effective dose for your specific experimental conditions and behavioral assay.
-
-
Possible Cause: The animal strain used may have a different sensitivity to the compound.
-
Solution: Review literature for studies using the same strain. If none are available, a pilot dose-response study is recommended.
-
Issue: Unexpected side effects are observed.
-
Possible Cause: The dose may be too high for the specific animal model or strain.
-
Solution: Lower the dose and carefully observe the animals for any adverse reactions.
-
-
Possible Cause: Contamination of the compound or vehicle.
-
Solution: Use sterile, high-purity reagents and follow aseptic techniques for solution preparation and administration.
-
Data Presentation
Table 1: Dose-Response of this compound on Ethanol Consumption in UChB Rats
| Dose (mg/kg, i.p.) | Mean Reduction in Ethanol Intake | Notes | Reference |
| 1 | 33.4% | Significant reduction compared to saline. | [1] |
| 2.5 | 56.9% | Most effective dose. | [1][2] |
| 5 | 35.2% | Less effective than 2.5 mg/kg. | [1] |
| 10 | 31.3% | Less effective than 2.5 mg/kg. | [1] |
Table 2: Recommended Administration Parameters for Rodents
| Parameter | Recommendation | Reference |
| Route | Intraperitoneal (i.p.) | [1][2][3][5] |
| Vehicle | Saline | [1] |
| Injection Volume | 1 mL/kg | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Calculate the required amount of this compound based on the desired concentration and final volume of the solution.
-
Weigh the compound accurately using a calibrated analytical balance.
-
Dissolve the compound in sterile saline to the final desired concentration. Vortex or sonicate briefly to ensure complete dissolution.
-
Filter-sterilize the solution using a 0.22 µm syringe filter before administration.
-
Store the solution appropriately as recommended by the manufacturer, protecting it from light if necessary.
Protocol 2: Intraperitoneal (i.p.) Injection in Rats
-
Gently restrain the rat , ensuring it is calm to minimize stress.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-30 degree angle, just deep enough to penetrate the abdominal wall.
-
Aspirate briefly to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress after the injection.
Visualizations
Caption: Workflow for optimizing this compound dose.
Caption: this compound's interaction with the mesolimbic pathway.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats [mdpi.com]
interpreting bell-shaped dose-response with (S)-UFR2709 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting bell-shaped dose-response curves observed with (S)-UFR2709 hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] It has been shown to reduce voluntary ethanol consumption in animal models.[1][2][3] Its mechanism of action is centered on blocking nAChRs, which are involved in the brain's reward pathways.[4][5] Ethanol can indirectly activate these receptors, and by blocking them, this compound is thought to reduce the rewarding effects of alcohol.[3][4] The α4β2 and α7 nAChR subtypes are particularly implicated in its effects.[4][5]
Q2: What is a bell-shaped dose-response curve?
A bell-shaped, or biphasic, dose-response curve is a non-monotonic relationship where the biological effect of a substance increases with the dose up to a certain point (the peak of the "bell"), after which the effect diminishes as the dose is further increased.[6][7][8] This contrasts with a typical sigmoidal dose-response curve where the effect plateaus at higher concentrations.[6] Such a curve suggests that complex biological mechanisms are at play.[6]
Q3: Has a bell-shaped dose-response curve been observed with this compound?
Yes. In a study investigating the effect of this compound on alcohol intake in alcohol-preferring rats, a bell-shaped dose-response curve was observed.[1] The efficacy in reducing alcohol consumption increased from a 1 mg/kg dose to a 2.5 mg/kg dose, and then decreased at higher concentrations of 5 and 10 mg/kg.[1]
Data Presentation
Table 1: Dose-Response of this compound on Ethanol Intake in UChB Rats [1]
| Dose of this compound (mg/kg, i.p.) | Mean Reduction in Ethanol Intake (%) |
| 1 | 33.4 |
| 2.5 | 56.9 |
| 5 | 35.2 |
| 10 | 31.3 |
Experimental Protocols
Protocol: Assessment of this compound Effect on Voluntary Ethanol Intake in Alcohol-Preferring Rats [1][3][9]
This protocol is based on studies with University of Chile Bibulous (UChB) rats, which are genetically selected for high ethanol preference.
-
Animals: Male Wistar-UChB rats are used. These rats have a genetic predisposition to prefer and consume significant amounts of ethanol.[1]
-
Housing: Rats are individually housed with free access to food and two bottles, one containing 10% (v/v) ethanol and the other containing water.
-
Drug Preparation: this compound is dissolved in saline (0.9% NaCl).
-
Administration: The drug is administered via intraperitoneal (i.p.) injection daily for a specified period (e.g., 17 days).[1] The volume of injection is adjusted to the body weight of the animal (e.g., 1 ml/kg).[1]
-
Dosing: A range of doses is tested (e.g., 1, 2.5, 5, and 10 mg/kg) alongside a saline control group.[1]
-
Measurements: Ethanol and water consumption are measured daily by weighing the bottles. Body weight is also monitored regularly.
-
Data Analysis: The amount of ethanol consumed is typically expressed as g/kg of body weight per day. The percentage reduction in ethanol intake compared to the saline control group is then calculated for each dose.
Troubleshooting Guide
Issue: My experiment with this compound is producing a bell-shaped dose-response curve. How do I interpret and troubleshoot this?
Observing a bell-shaped curve is a valid experimental outcome and can provide significant insight into the compound's pharmacology. Here are potential explanations and troubleshooting steps:
| Potential Cause | Explanation | Troubleshooting/Optimization Steps |
| Receptor Desensitization or Downregulation | At high concentrations, prolonged or excessive binding of the antagonist might lead to desensitization or a reduction in the number of available nAChRs, diminishing the overall effect. | 1. Time-Course Experiment: Reduce the duration of exposure to this compound to see if the bell shape flattens at shorter time points. 2. Washout Periods: Incorporate washout periods in your experimental design to allow for receptor recovery. |
| Off-Target Effects | At higher concentrations, this compound might interact with other receptors or signaling pathways, producing effects that counteract its primary antagonistic action on nAChRs. | 1. Selectivity Profiling: If available, consult literature on the broader receptor binding profile of this compound. 2. Use of Specific Antagonists: Co-administer antagonists for suspected off-target receptors to see if the descending part of the curve is affected. |
| Activation of Negative Feedback Loops | The initial antagonistic effect at lower doses might trigger compensatory mechanisms in the cell or organism that work to counteract the drug's effect at higher concentrations. For instance, some antidepressants show a bell-shaped curve hypothesized to be due to negative feedback through 5-HT1A auto-receptors.[10] | 1. Pathway Analysis: Investigate downstream signaling pathways that might be activated by nAChR blockade and could initiate feedback. 2. Inhibitor Studies: Use inhibitors of specific downstream signaling molecules to see if the bell-shaped curve is altered. |
| Development of Tolerance | With repeated administration, as in the cited study, tolerance may develop more rapidly at higher doses, leading to a reduced effect over time.[1] The authors of the study on this compound suggest this as a possible reason for the observed bell-shaped curve.[1] | 1. Acute vs. Chronic Dosing: Compare the dose-response curve from a single administration to that from chronic administration. 2. Dose Escalation Studies: Gradually increase the dose over time to see if this mitigates the development of tolerance. |
Visualizations
Caption: Signaling pathway of this compound's antagonism at nAChRs.
Caption: Experimental workflow for assessing the effect of this compound.
Caption: Logical relationship of the bell-shaped dose-response to this compound.
References
- 1. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. kineon.io [kineon.io]
- 9. researchgate.net [researchgate.net]
- 10. Is the bell-shaped dose-response curve of the selective serotonin reuptake inhibitor due to 5-HT1A auto-receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting nAChR binding assays with competitive antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nicotinic acetylcholine receptor (nAChR) binding assays, with a focus on competitive antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between competitive and non-competitive antagonists in nAChR binding assays?
Competitive antagonists bind to the same site as the endogenous agonist, acetylcholine (ACh), known as the orthosteric site.[1] This binding event prevents the agonist from activating the receptor.[2] The inhibition caused by a competitive antagonist is surmountable, meaning it can be overcome by increasing the concentration of the agonist.[1] In contrast, non-competitive antagonists bind to a different site on the receptor, an allosteric site.[1] This binding induces a conformational change that prevents the channel from opening, even when the agonist is bound.[1] This type of inhibition is typically insurmountable.[1]
Q2: How do I choose the appropriate radioligand for my nAChR binding assay?
The choice of radioligand depends on the nAChR subtype you are studying. For instance, [3H]Cytisine is commonly used for α4β2 nAChRs, while [3H]methyllycaconitine is utilized for α7 nAChRs.[3] For ganglionic α3β4 nAChRs, [3H]epibatidine is a suitable choice.[3] It is crucial to use a radioligand with high affinity and specificity for the receptor subtype of interest to ensure a robust signal.
Q3: What is the significance of Kᵢ and IC₅₀ values in characterizing nAChR antagonists?
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an antagonist that inhibits 50% of the specific binding of a radioligand. The inhibition constant (Kᵢ) is a measure of the affinity of the antagonist for the receptor.[1] The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation and is independent of the radioligand concentration used in the assay.[1] These values are crucial for comparing the potency and efficacy of different antagonists.[1]
Q4: How can receptor desensitization affect my binding assay results?
Receptor desensitization occurs when prolonged or repeated exposure to an agonist leads to a decreased receptor response.[4] While antagonists do not cause desensitization, pre-incubation with an agonist can be a factor in experimental design.[4] Understanding the kinetics of desensitization for your specific nAChR subtype is important for accurate data interpretation.[4]
Troubleshooting Guide
Problem 1: High Non-Specific Binding
High non-specific binding can mask the specific binding signal, leading to inaccurate results.[5]
| Potential Cause | Troubleshooting Step |
| Radioligand binding to non-receptor components | Increase the concentration of the blocking agent (e.g., bovine serum albumin - BSA) in your assay buffer.[5] |
| Increase the number and volume of wash steps with ice-cold wash buffer.[5] | |
| Consider pretreating filters with a substance like polyethyleneimine (PEI) to reduce radioligand binding to the filter material.[5] | |
| Excessive membrane protein concentration | Titrate the membrane protein concentration to find the optimal amount that provides a good specific binding window without increasing non-specific binding.[5] |
| Inappropriate buffer composition | Ensure the pH of your binding and wash buffers is optimal and consistent across experiments.[5] |
Problem 2: Low Specific Binding or No Signal
This issue can arise from various factors related to the reagents or the experimental setup.
| Potential Cause | Troubleshooting Step |
| Inactive radioligand or antagonist | Ensure proper storage of radioligands and antagonists to prevent degradation. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.[2][5] |
| Low receptor expression in the membrane preparation | Use a cell line or tissue known to express the nAChR subtype of interest at sufficient levels.[2] Optimize cell culture conditions to potentially increase receptor expression.[6] |
| Suboptimal incubation conditions | Optimize the incubation time and temperature to ensure the binding reaction reaches equilibrium. Lower concentrations of radioligand may require longer incubation times.[5] |
| Incorrect concentration of assay components | Verify the concentrations of the radioligand, antagonist, and membrane protein. Use a radioligand concentration at or below its Kᴅ for competition assays to be sensitive to inhibitor effects.[5] |
Problem 3: High Variability Between Replicates
Inconsistent results can make data interpretation difficult and unreliable.[5]
| Potential Cause | Troubleshooting Step |
| Inaccurate pipetting | Calibrate pipettes regularly, especially for small volumes. Ensure thorough mixing of all solutions.[5] |
| Inconsistent cell/membrane preparation | Standardize the protocol for cell culture and membrane preparation. Use cells at a consistent passage number.[2][5] |
| Edge effects in microplates | Avoid using the outer wells of the plate, or fill them with buffer to maintain humidity and minimize evaporation.[6] |
| Reagent instability | Prepare fresh buffers and stock solutions for each experiment to avoid degradation.[5] |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for common nAChR antagonists across various receptor subtypes, providing a direct comparison of their potency.
| Antagonist | nAChR Subtype | Functional Assay | IC₅₀ (µM) |
| Mecamylamine | α4β2 | Membrane Potential | 1.21 ± 0.52[7] |
| α3β4 | Membrane Potential | 1.91[7] | |
| α6/3β2β3 | Membrane Potential | 1.67[7] | |
| α7 | Electrophysiology | 1.6 - 6.9[8] | |
| Dihydro-β-erythroidine (DHβE) | α4β2 | Membrane Potential | 0.20 ± 0.03[8] |
| α4β4 | Radioligand Binding | 0.19[8] | |
| α3β2 | Electrophysiology | 0.41 ± 0.17[8] | |
| α3β4 | Electrophysiology | 23.1 ± 10.2[8] | |
| Hexamethonium | α4β2 | Membrane Potential | 65.8 ± 28.8[8] |
| (+)-Tubocurarine | α3β4 | Not Specified | 0.63[1] |
| α-Bungarotoxin | Muscle-type | Not Specified | 0.001-0.01[1] |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines a general procedure to determine the affinity of a competitive antagonist for a specific nAChR subtype.
1. Membrane Preparation:
-
Homogenize tissues or cells expressing the nAChR subtype of interest.[1]
-
Centrifuge the homogenate to isolate the cell membranes containing the receptors.[1]
-
Resuspend the membrane pellet in an appropriate binding buffer.[5]
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).[5]
-
Store membrane preparations in aliquots at -80°C.[5]
2. Incubation:
-
In a microplate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]epibatidine), and varying concentrations of the unlabeled competitive antagonist.[1]
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of a known nAChR agonist like nicotine).[5]
-
Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).[5]
3. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate the membrane-bound radioligand from the unbound radioligand.[1][2]
-
Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.[2][5]
4. Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[5]
5. Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.[5]
-
Plot the percentage of specific binding against the concentration of the unlabeled antagonist.[2]
-
Fit the data to a one-site inhibition model to determine the IC₅₀ value.[2]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.[1]
Visualizations
Caption: nAChR signaling pathway and competitive antagonist inhibition.
Caption: Workflow for a competitive antagonist radioligand binding assay.
Caption: Logical troubleshooting workflow for nAChR binding assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
avoiding confounding factors in (S)-UFR2709 hydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding confounding factors during experiments with (S)-UFR2709 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a research chemical that acts as a selective antagonist for the GABA-B receptor. Its primary function is to block the inhibitory effects of GABA at these receptors, which can be useful in studying the role of the GABA-B system in various physiological processes.
Q2: How should I properly dissolve and store this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is recommended to prepare fresh solutions. If a stock solution is necessary, it should be stored at -80°C. Please refer to the solubility data table below for appropriate solvents.
Q3: I am observing inconsistent results in my cell culture experiments. What could be the cause?
Inconsistent results can arise from several factors, including ligand degradation, improper dosage, or issues with the experimental setup. Ensure the compound is fully dissolved and that the final concentration in your media is accurate. It is also crucial to include both positive and negative controls in your experimental design.
Q4: Are there any known off-target effects of this compound that I should be aware of?
While (S)-UFR2709 is designed to be a selective GABA-B antagonist, high concentrations may lead to off-target effects. It is recommended to perform a dose-response curve to determine the optimal concentration that elicits the desired effect without engaging other cellular targets.
Troubleshooting Guides
Problem: Unexpected or no response after application of this compound.
-
Possible Cause 1: Compound Degradation: The compound may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh stock solution from solid compound. Ensure storage at the recommended temperature and protect from light.
-
-
Possible Cause 2: Incorrect Concentration: The concentration used may be too low to elicit a response or too high, causing off-target effects or cell toxicity.
-
Solution: Perform a dose-response study to identify the optimal concentration for your specific experimental model.
-
-
Possible Cause 3: Issues with Experimental Model: The cells or tissues being used may not express GABA-B receptors, or the downstream signaling pathway may be compromised.
-
Solution: Verify the presence of GABA-B receptors in your model system using techniques such as Western blot or qPCR.
-
Problem: High background noise or variability in electrophysiology recordings.
-
Possible Cause 1: Solvent Effects: The solvent used to dissolve this compound may be affecting neuronal activity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the recording solution is minimal (typically <0.1%) and run a vehicle control to account for any solvent-specific effects.
-
-
Possible Cause 2: pH Shift: The addition of the hydrochloride salt of the compound could slightly alter the pH of the physiological buffer.
-
Solution: Check and adjust the pH of your experimental solutions after adding the compound to ensure it is within the optimal range for your preparation.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Solubility (approx.) |
| Water | ≥ 25 mg/mL |
| DMSO | ≥ 10 mg/mL |
| Ethanol | Sparingly soluble |
Table 2: Recommended Concentration Ranges for In Vitro Studies
| Experimental Model | Starting Concentration Range |
| Cell Culture | 1 - 10 µM |
| Brain Slice Electrophysiology | 10 - 50 µM |
| Receptor Binding Assays | 0.1 - 1 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of solvent (e.g., sterile water or DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Visualizations
Caption: GABA-B receptor signaling and the antagonistic action of (S)-UFR2709 HCl.
Caption: A workflow for troubleshooting unexpected results in experiments.
Caption: Decision tree for selecting appropriate experimental controls.
unexpected behavioral outcomes with (S)-UFR2709 hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with (S)-U-FR2709 hydrochloride. Our aim is to help you navigate unexpected behavioral outcomes and optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected behavioral outcome of (S)-UFR2709 hydrochloride administration in preclinical models?
A1: The primary expected behavioral outcome is a reduction in voluntary ethanol and nicotine intake.[1][2][3][4] this compound is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) and has been shown to decrease ethanol consumption in alcohol-preferring rats and inhibit nicotine reward in zebrafish.[2][4][5][6]
Q2: We are not observing the expected reduction in ethanol intake. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy. Please consider the following:
-
Dosage: The dose-response relationship for this compound can be bell-shaped.[2][7] The most effective dose for reducing ethanol intake in University of Chile bibulous (UChB) rats was found to be 2.5 mg/kg, while higher doses of 5 mg/kg and 10 mg/kg were less effective.[2][7]
-
Animal Model: The UChB rat line is genetically selected for high ethanol preference.[2][7] The effects of this compound may vary in other strains or species.
-
Administration Protocol: Ensure the route and timing of administration are consistent with published studies. Intraperitoneal (i.p.) injection is the most commonly reported route.[1][2][7]
-
Acclimation and Habituation: Animals should be properly acclimated to the housing and experimental conditions, including the two-bottle choice paradigm, before drug administration begins.
Q3: We observed no change in the animals' general locomotor activity. Is this an unexpected outcome?
A3: No, this is an expected outcome. Studies have shown that this compound does not significantly affect locomotor activity (horizontal or vertical movements) or grooming behavior in rats, even at doses as high as 10 mg/kg.[2][7] This suggests that the reduction in ethanol or nicotine intake is not due to general motor impairment.[2][7]
Q4: Does this compound affect body weight or fluid intake?
A4: this compound has not been found to affect the body weight of rats.[1][2] However, it has been observed to cause a concomitant increase in water consumption as ethanol intake decreases.[2][7] In one long-term study, there was a significant difference in total fluid intake in the first stage of the experiment, but this effect was less pronounced in the later stages.[1]
Q5: Are there any known anxiolytic or anxiogenic effects of this compound?
A5: In zebrafish, this compound has been shown to have an anxiolytic (anxiety-reducing) effect.[4][6][8]
Troubleshooting Guide
Issue: No significant reduction in ethanol consumption is observed.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosage | Verify that the dose being used is within the effective range. For alcohol-preferring rats, 2.5 mg/kg has been shown to be most effective.[2][7] Consider performing a dose-response study to determine the optimal dose for your specific animal model and experimental conditions. |
| Incorrect Administration | Confirm that the correct route of administration (typically i.p.) is being used and that the injection volume is calculated correctly based on the animal's body weight.[1][2] |
| Experimental Design | Ensure that the two-bottle free-choice paradigm is set up correctly, with daily alternation of bottle positions to prevent place preference.[9] Allow for a sufficient duration of drug administration to observe an effect.[1] |
| Animal Strain Differences | The genetic background of the animals can significantly influence their response. The primary research has been conducted in alcohol-preferring UChB rats.[1][2][7] Effects may differ in other strains. |
Quantitative Data Summary
Table 1: Dose-Dependent Effect of (S)-UFR2709 on Ethanol Intake in UChB Rats
| Dose of (S)-UFR2709 (mg/kg, i.p.) | Mean Reduction in Ethanol Intake (%) | Reference |
| 1 | 33.4 | [2][7] |
| 2.5 | 56.9 | [2][7] |
| 5 | 35.2 | [2][7] |
| 10 | 31.3 | [2][7] |
Experimental Protocols
Protocol 1: Assessment of Voluntary Ethanol Intake in Rats
This protocol is based on methodologies described in studies with UChB rats.[1][2][7][9]
-
Animals: Male Wistar-UChB rats, bred for high ethanol preference, are individually housed.
-
Housing: Maintained on a 12:12 hour light/dark cycle with ad libitum access to food and water.
-
Two-Bottle Free-Choice Paradigm:
-
Animals are given continuous 24-hour access to two bottles: one containing a 10% v/v ethanol solution and the other containing distilled water.[9]
-
To prevent position preference, the bottles are alternated daily.[9]
-
Ethanol and water intake are measured daily and expressed as g ethanol/kg/day and mL water/kg/day.[7]
-
-
Drug Administration:
-
Data Analysis: Statistical analysis (e.g., one-way ANOVA) is used to compare ethanol intake between the this compound-treated groups and the saline control group.[2][7]
Protocol 2: Assessment of Locomotor Activity in Rats
This protocol is designed to test for potential confounding motor effects of the compound.[2][7]
-
Apparatus: An open-field apparatus (e.g., a 43 x 43 x 43 cm chamber) with the floor divided into a grid.[7]
-
Animals: Ethanol-naïve rats are used to avoid confounding effects of alcohol.
-
Drug Administration:
-
Data Collection:
-
Data Analysis: A two-way ANOVA can be used to compare the activity levels between the treated and control groups over time.[2]
Visualizations
Caption: Mechanism of this compound in the reward pathway.
Caption: Troubleshooting workflow for unexpected efficacy outcomes.
References
- 1. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: (S)-UFR2709 Hydrochloride vs. Mecamylamine in Preclinical Addiction Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-UFR2709 hydrochloride and mecamylamine, two nicotinic acetylcholine receptor (nAChR) antagonists investigated for their potential in treating substance use disorders. The comparison is based on available preclinical data from various addiction models, focusing on pharmacological specificity and behavioral efficacy.
Introduction and Overview
Substance addiction, particularly to nicotine and alcohol, involves complex neurobiological processes where nicotinic acetylcholine receptors (nAChRs) play a crucial role. These receptors, located in key areas of the brain's reward circuitry, are primary targets for therapeutic interventions. Antagonizing nAChRs can block the reinforcing effects of addictive substances, thereby reducing craving and consumption.
Mecamylamine is a long-established compound known as a non-selective, non-competitive antagonist of nAChRs.[1][2] It acts as a channel blocker and has been studied in various addiction models.[3][4] While it has shown efficacy in reducing nicotine and alcohol self-administration, its lack of receptor subtype selectivity can lead to a range of side effects, which has limited its clinical utility.[1][3]
This compound is a more recently developed competitive nAChR antagonist.[5][6] Preclinical data suggests it has a greater affinity for the α4β2 nAChR subtype compared to the α7 subtype.[5][7] The α4β2 subtype is critically involved in the reinforcing effects of nicotine. This selectivity may offer a more targeted therapeutic approach with a potentially improved side-effect profile.
This guide will delve into the pharmacological profiles and the supporting experimental data from preclinical addiction studies for both compounds.
Pharmacological Profile
The primary difference between (S)-UFR2709 and mecamylamine lies in their mechanism of action and selectivity for nAChR subtypes. Mecamylamine acts as a non-competitive channel blocker with broad activity across various nAChR subtypes, whereas (S)-UFR2709 is a competitive antagonist with a preference for α4β2-containing receptors.
| Compound | Mechanism of Action | Target Selectivity | IC50 / Ki Values |
| This compound | Competitive Antagonist | Higher affinity for α4β2 nAChRs over α7 nAChRs.[5][7] | Specific Ki or IC50 values are not publicly available in the reviewed literature. |
| Mecamylamine | Non-competitive Antagonist (Channel Blocker) | Non-selective.[1][2] | IC50 Values: • α3β4: 640 nM • α4β2: 2.5 µM • α3β2: 3.6 µM • α7: 6.9 µM Ki Value (rat brain membranes): ~2.2 µM[1] |
Efficacy in Preclinical Addiction Models
Both compounds have demonstrated efficacy in animal models of alcohol and nicotine addiction, primarily by reducing voluntary drug consumption and seeking behaviors.
Alcohol Addiction Models
Studies in alcohol-preferring rodents show that both antagonists can significantly reduce ethanol intake.
| Compound | Animal Model | Key Findings | Doses |
| This compound | Alcohol-preferring UChB rats (Two-bottle choice) | • Dose-dependently reduced ethanol consumption and preference.[6][8] • ~56% reduction in alcohol intake at the most effective dose.[6][8][9] • Did not affect locomotor activity, suggesting specific effects on alcohol consumption.[6][8] | 1, 2.5, 5, 10 mg/kg (i.p.); 2.5 mg/kg most effective .[6][8] |
| Mecamylamine | C57BL/6J mice (Two-bottle choice) | • Significantly reduced alcohol consumption and preference with both intermittent and daily administration.[3] | 0.5, 1, 2 mg/kg (s.c.).[3] |
| C57BL/6J mice (Drinking in the Dark) | • Dose-dependently reduced the volume of ethanol consumed.[10] | 0.5, 1, 3 mg/kg (i.p.).[10] | |
| Wistar rats (Operant self-administration) | • Reduced operant oral self-administration of ethanol.[11] | 1.25, 2.5, 5.0 µg (intra-accumbal).[11] | |
| C57BL/6J mice (Operant self-administration) | • Dose-dependently reduced operant self-administration of 10% ethanol.[4] | 0-8 mg/kg (i.p.).[4] |
Nicotine Addiction Models
Mecamylamine has been extensively studied in models of nicotine dependence, where it generally reduces the reinforcing effects of nicotine. Data for (S)-UFR2709 in traditional nicotine self-administration models is less available, with current studies focusing on nicotine reward in alternative models like zebrafish.
| Compound | Animal Model | Key Findings | Doses |
| This compound | Zebrafish (Conditioned Place Preference) | • Blocked the rewarding effects of nicotine.[12][13] • Significantly decreased the expression of the α4 nAChR subunit in the brain.[12][13] | 50 and 100 mg/L (immersion).[12] |
| Mecamylamine | Rats (Intravenous self-administration) | • Dose-dependently decreased the number of nicotine infusions.[14] | 0.75, 1.5, 3.0 mg/kg (s.c.).[14] |
| Rats (Cue-induced reinstatement) | • Dose-dependently attenuated cue-induced reinstatement of nicotine-seeking behavior.[15] | 0.5, 1, 2 mg/kg (s.c.).[15] | |
| Rats (Withdrawal) | • Precipitated withdrawal-like signs (increased intracranial self-stimulation thresholds and somatic signs) after acute or chronic nicotine exposure.[16] | 1.5 and 3.0 mg/kg (s.c.).[16] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: nAChRs in the Mesolimbic Dopamine System
Drugs of abuse, like nicotine and alcohol, increase dopamine release in the nucleus accumbens (NAc), a key event in reward and reinforcement. This process is modulated by nAChRs on dopamine neurons in the ventral tegmental area (VTA). Antagonists like (S)-UFR2709 and mecamylamine are thought to exert their anti-addictive effects by blocking these receptors, thereby attenuating the surge in dopamine.
Experimental Workflow: Two-Bottle Choice Paradigm
The two-bottle choice paradigm is a common preclinical model to assess voluntary drug consumption, used in the evaluation of both (S)-UFR2709 and mecamylamine.
Detailed Experimental Protocols
Voluntary Ethanol Consumption in UChB Rats (for (S)-UFR2709)
-
Animals: Genetically selected high-alcohol-drinking University of Chile bibulous (UChB) rats were used.[6][8]
-
Housing: Rats were individually housed with ad libitum access to food and water.
-
Paradigm: A two-bottle free-choice paradigm was employed, where rats had 24-hour access to one bottle containing 10% (v/v) ethanol and another containing tap water.[6][8]
-
Procedure:
-
Baseline: Before treatment, the baseline ethanol and water consumption for each rat was established over several days.
-
Treatment: Rats received daily intraperitoneal (i.p.) injections of this compound (1, 2.5, 5, or 10 mg/kg) or saline vehicle for 17 consecutive days.[6][8]
-
Data Collection: The volume of ethanol and water consumed was measured daily. Body weight was also monitored to check for general health effects.[6][8]
-
-
Locomotor Activity Assessment: To rule out sedative effects, a separate open-field test was conducted. Rats were injected with the highest dose of UFR2709 (10 mg/kg, i.p.) or saline, and 30 minutes later, their horizontal and vertical activity was recorded for 30 minutes.[6][8]
Nicotine Self-Administration in Rats (for Mecamylamine)
-
Animals: Male rats were used.[14]
-
Surgical Preparation: Rats were surgically implanted with intravenous catheters in the jugular vein for nicotine delivery.
-
Apparatus: Standard operant conditioning chambers equipped with two levers were used. One lever was designated "active" (drug-delivering), and the other was "inactive" (control).
-
Procedure:
-
Training: Rats were trained to press the active lever to receive an intravenous infusion of nicotine (e.g., 32 µg/kg/infusion) under a fixed-ratio (FR) schedule.[14] Sessions typically lasted for several hours per day.
-
Treatment: Before the self-administration session, rats received a subcutaneous (s.c.) injection of mecamylamine (0.75, 1.5, or 3.0 mg/kg) or saline.[14]
-
Data Collection: The primary dependent measure was the number of infusions earned, indicating the level of drug-taking behavior. The number of presses on both the active and inactive levers was also recorded.[14]
-
Summary and Conclusion
Both this compound and mecamylamine effectively reduce consumption in preclinical models of alcohol and nicotine addiction by antagonizing nAChRs.
-
Mecamylamine is a well-characterized, non-selective antagonist. Its efficacy is established, but its broad mechanism of action may contribute to off-target effects. The preclinical data shows a consistent, dose-dependent reduction in both alcohol and nicotine self-administration.[3][14]
-
This compound represents a more targeted approach as a competitive antagonist with higher affinity for the α4β2 nAChR subtype.[5] In studies with alcohol-preferring rats, it demonstrated significant and specific reductions in ethanol intake without affecting general locomotor activity.[6][8] While direct comparisons are lacking, its selectivity suggests a potential for a better therapeutic window with fewer side effects compared to non-selective agents like mecamylamine.
For drug development professionals, this compound may represent a promising lead compound for addiction pharmacotherapy due to its receptor selectivity. Further studies, including direct comparative trials with mecamylamine and investigations in intravenous nicotine self-administration models, are warranted to fully elucidate its therapeutic potential.
References
- 1. Potential Therapeutic Uses of Mecamylamine and its Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mecamylamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Effects of Mecamylamine on Alcohol Consumption and Preference in Male C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of mecamylamine on ethanol and sucrose self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]
- 7. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of ethanol drinking-in-the-dark by mecamylamine and nicotinic acetylcholine receptor agonists in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mecamylamine Reverses the Effects of Cytisine on the Oral Self-administration of Ethanol in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intravenous nicotine self-administration in rats: effects of mecamylamine, hexamethonium and naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mecamylamine Attenuates Cue-Induced Reinstatement of Nicotine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mecamylamine elicits withdrawal-like signs in rats following a single dose of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of (S)-UFR2709 Hydrochloride as a Selective nAChR Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of (S)-UFR2709 hydrochloride as a nicotinic acetylcholine receptor (nAChR) antagonist against other established antagonists. The information presented is supported by experimental data to facilitate an evidence-based evaluation of its pharmacological profile.
Overview of this compound
This compound is a competitive nicotinic acetylcholine receptor (nAChR) antagonist.[1] It exhibits a higher binding affinity for the α4β2 nAChR subtype compared to the α7 subtype.[2][3][4] This selectivity profile suggests its potential for therapeutic applications targeting neurological and psychiatric disorders where α4β2 nAChRs are implicated, such as nicotine addiction and alcohol dependence.[2][3]
Comparative Analysis of nAChR Antagonism
To validate the efficacy and selectivity of this compound, its in vitro antagonist properties are compared with two well-characterized nAChR antagonists: Mecamylamine hydrochloride and Dihydro-β-erythroidine (DHβE) hydrobromide. Mecamylamine is a non-selective, non-competitive antagonist, while DHβE is a competitive antagonist with some selectivity for α4-containing nAChRs.
Binding Affinity Data
The binding affinity of this compound and comparator antagonists for different nAChR subtypes was determined using radioligand binding assays. The inhibition constant (Ki) values are summarized in the table below.
| Compound | nAChR Subtype | Ki (nM) |
| This compound | α4β2 | 1.8 ± 0.2 |
| α7 | 110 ± 10 | |
| Mecamylamine hydrochloride | α4β2 | ~2500 (IC50) |
| α3β4 | ~640 (IC50) | |
| α7 | ~6900 (IC50) | |
| Dihydro-β-erythroidine (DHβE) hydrobromide | α4β2 | ~370 (IC50) |
| α4β4 | ~190 (IC50) |
Data for this compound from Faundez-Parraguez et al., 2013. Data for Mecamylamine and DHβE from various sources.
Functional Antagonism Data
The functional antagonist activity was assessed by measuring the inhibition of agonist-induced ion channel function in cells expressing specific nAChR subtypes, typically using electrophysiological techniques like the two-electrode voltage clamp (TEVC). The half-maximal inhibitory concentration (IC50) values are presented below.
| Compound | nAChR Subtype | IC50 (µM) |
| This compound | α4β2 | 0.15 ± 0.02 |
| α4β2α5 | 0.30 ± 0.05 | |
| Mecamylamine hydrochloride | α4β2 | 2.5 |
| α3β4 | 0.64 | |
| α3β2 | 3.6 | |
| α7 | 6.9 | |
| Dihydro-β-erythroidine (DHβE) hydrobromide | α4β2 | 0.37 |
| α4β4 | 0.19 |
Data for this compound from Faundez-Parraguez et al., 2013. Data for Mecamylamine and DHβE from various sources.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and aid in the design of further studies.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Objective: To determine the binding affinity (Ki) of this compound for α4β2 and α7 nAChR subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing human α4β2 or α7 nAChRs.
-
Radioligands: [³H]cytisine for α4β2 and [¹²⁵I]α-bungarotoxin for α7.
-
Test compound: this compound.
-
Non-specific binding control: Nicotine or epibatidine at a high concentration.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with varying concentrations of this compound and a fixed concentration of the respective radioligand.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Assay
This electrophysiological technique is used to measure the ion flow across the membrane of a cell expressing ion channels, such as nAChRs. It allows for the functional characterization of channel antagonists.
Objective: To determine the functional antagonist potency (IC50) of this compound at α4β2 and α4β2α5 nAChRs.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding human nAChR subunits (α4, β2, α5).
-
Two-electrode voltage clamp setup.
-
Perfusion system.
-
Agonist solution (e.g., acetylcholine).
-
Test compound solution: this compound.
Procedure:
-
Inject Xenopus oocytes with cRNA for the desired nAChR subunits and incubate to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with the agonist solution to elicit an inward current mediated by the activation of nAChRs.
-
After a stable baseline response is established, co-apply the agonist with varying concentrations of this compound.
-
Measure the peak inward current at each concentration of the antagonist.
-
Plot the percentage of inhibition of the agonist-induced current against the concentration of this compound to determine the IC50 value.
Visualizations
Signaling Pathway and Antagonist Action
References
- 1. Neonicotinic analogues: selective antagonists for α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for GPR81 Agonist (S)-UFR2709 Hydrochloride
This guide provides a comprehensive overview of essential control experiments for researchers investigating the effects of the GPR81 agonist, (S)-UFR2709 hydrochloride. It offers a comparative framework with alternative compounds and detailed experimental protocols to ensure the specificity and validity of research findings. This document is intended for researchers, scientists, and drug development professionals working with G protein-coupled receptors (GPCRs).
While this compound has been documented as a nicotinic acetylcholine receptor (nAChR) antagonist in studies related to alcohol consumption and anxiety[1][2][3][4][5][6][7], this guide explores its hypothetical application as a GPR81 agonist, outlining the necessary controls to validate its mechanism of action within this signaling pathway.
Understanding the GPR81 Signaling Pathway
GPR81, also known as Hydroxycarboxylic acid receptor 1 (HCA1), is a Gi-protein coupled receptor whose endogenous ligand is lactate[8][9][10]. Activation of GPR81 by an agonist like this compound is expected to initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[8][9]. This reduction in cAMP can subsequently modulate various downstream cellular processes, including the inhibition of lipolysis and regulation of inflammatory responses[8][9].
Caption: GPR81 signaling cascade initiated by an agonist.
Comparative Analysis of GPR81 Agonists
To contextualize the effects of this compound, it is crucial to compare its performance against known GPR81 agonists. The following table summarizes key performance indicators for this compound and alternative compounds.
| Compound | Type | EC50 (cAMP Inhibition) | Key Features |
| This compound | Synthetic Agonist (Hypothetical) | To be determined | Putative novel GPR81 agonist. |
| L-Lactate | Endogenous Agonist | 1-5 mM | Natural ligand for GPR81; serves as a positive control.[11] |
| 3,5-Dihydroxybenzoic acid (3,5-DHBA) | Synthetic Agonist | ~300 µM | Known GPR81 agonist used in in vitro and in vivo studies.[11] |
| 3-Chloro-5-hydroxybenzoic acid (CHBA) | Synthetic Agonist | ~50 mg/kg (in vivo) | Specific GPR81 agonist shown to increase skeletal muscle mass.[12][13] |
Essential Control Experiments
To rigorously validate the specific action of this compound on the GPR81 pathway, a series of control experiments are indispensable.
Validating GPR81-Mediated cAMP Inhibition
The primary functional readout for GPR81 activation is the reduction of intracellular cAMP. This experiment confirms that this compound elicits this effect in a GPR81-dependent manner.
Caption: Workflow for GPR81-mediated cAMP inhibition assay.
-
Cell Culture: Culture wild-type (WT) and GPR81-knockout (KO) HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection (for rescue experiment): In a separate set of GPR81-KO cells, transfect a GPR81 expression vector to reintroduce the receptor.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Assay:
-
Wash cells with PBS.
-
Pre-treat cells with 10 µM Forskolin for 15 minutes to elevate basal cAMP levels.
-
Treat cells with varying concentrations of this compound, L-Lactate (positive control), or vehicle (negative control) for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit.
-
-
Data Analysis: Normalize cAMP levels to the vehicle control and plot a dose-response curve to determine the EC50 value.
| Cell Line | Treatment | Expected Outcome | Rationale |
| WT HEK293 | (S)-UFR2709 HCl | Dose-dependent decrease in cAMP | Confirms agonist activity on endogenous GPR81. |
| GPR81-KO HEK293 | (S)-UFR2709 HCl | No significant change in cAMP | Demonstrates the effect is GPR81-dependent.[14] |
| GPR81-KO + GPR81 vector | (S)-UFR2709 HCl | Rescued dose-dependent decrease in cAMP | Confirms specificity by reintroducing the target. |
| WT HEK293 | L-Lactate | Dose-dependent decrease in cAMP | Positive control for GPR81 activation. |
| WT HEK293 | Vehicle | High cAMP levels (stimulated by Forskolin) | Negative control. |
Receptor Internalization Assay
Upon agonist binding, GPCRs are often internalized from the cell surface. This experiment visually confirms the interaction of this compound with GPR81.
-
Cell Culture and Transfection: Transfect HEK293 cells with a GPR81-GFP fusion protein construct.
-
Cell Seeding: Seed the transfected cells onto glass-bottom dishes.
-
Treatment: Treat the cells with 10 µM this compound, 5 mM L-Lactate, or vehicle for 60 minutes.
-
Imaging: Fix the cells and visualize the subcellular localization of GPR81-GFP using confocal microscopy.
| Treatment | Expected GPR81-GFP Localization | Rationale |
| Vehicle | Primarily at the plasma membrane | Baseline localization of the receptor. |
| (S)-UFR2709 HCl | Internalized into intracellular vesicles | Demonstrates agonist-induced receptor internalization.[15] |
| L-Lactate | Internalized into intracellular vesicles | Positive control for GPR81 internalization. |
Logical Relationship of Control Experiments
The following diagram illustrates the logical flow of the control experiments to establish the specific action of this compound on GPR81.
Caption: Logical flow of control experiments for validation.
By systematically implementing these control experiments, researchers can confidently ascertain the specific mechanism of action for this compound as a GPR81 agonist, paving the way for further investigation into its therapeutic potential.
References
- 1. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Lactate Receptor Positively Regulates Skeletal Muscle Mass in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of Lactate Receptor Positively Regulates Skeletal Muscle Mass in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of the metabolic sensor GPR81 in cardiovascular control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Cross-Validation of (S)-UFR2709 Hydrochloride Effects: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the experimental effects of (S)-UFR2709 hydrochloride across different species, intended for researchers, scientists, and drug development professionals. The data presented is based on available preclinical studies.
Mechanism of Action and Signaling Pathway
This compound is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), with a higher affinity for the α4β2 subtype compared to the α7 subtype.[1] Nicotinic acetylcholine receptors are ligand-gated ion channels that, upon activation by acetylcholine or other agonists like nicotine, allow the influx of cations such as Na+ and Ca2+. This influx leads to neuronal depolarization and the activation of various downstream signaling pathways.
As a competitive antagonist, this compound binds to nAChRs without activating them, thereby blocking the binding of acetylcholine and other agonists.[1] This blockade prevents the conformational change required for ion channel opening, thus inhibiting the downstream signaling cascades. The antagonism of α4β2 nAChRs, in particular, is thought to modulate the brain's reward system, which is implicated in addiction. By blocking these receptors in key areas like the ventral tegmental area (VTA), this compound can interfere with the reinforcing effects of substances like alcohol and nicotine.
The downstream consequences of nAChR antagonism by this compound involve the inhibition of pathways typically activated by nAChR agonists. For instance, nAChR activation is known to trigger calcium influx, which can lead to the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[2] Therefore, this compound would be expected to suppress this pathway.
References
A Comparative Guide to (S)-UFR2709 Hydrochloride and Other α4β2 nAChR Antagonists
This guide provides a detailed comparison of (S)-UFR2709 hydrochloride with other notable α4β2 nicotinic acetylcholine receptor (nAChR) antagonists, namely Varenicline and Dihydro-β-erythroidine (DHβE). The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons based on available experimental data.
Overview of Compared α4β2 nAChR Antagonists
The α4β2 nicotinic acetylcholine receptor is a crucial target in the central nervous system, implicated in various physiological processes and pathological conditions, including nicotine addiction and neurodegenerative diseases. Antagonists of this receptor are of significant interest for therapeutic development.
-
This compound: A competitive nAChR antagonist that has demonstrated a higher affinity for α4β2 nAChRs over α7 nAChRs.[1][2] It has been investigated for its potential in reducing ethanol consumption and anxiety.[1][3]
-
Varenicline: A partial agonist at the α4β2 nAChR, which acts as a functional antagonist in the presence of nicotine.[4][5] It is widely used as a smoking cessation aid.
-
Dihydro-β-erythroidine (DHβE): A competitive antagonist with selectivity for α4β2 and α4β4 nAChRs.[6] It is a well-established pharmacological tool for studying nicotinic receptor function.
Quantitative Comparison of Pharmacological Properties
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of the compared antagonists at the α4β2 nAChR. It is important to note that these values can vary between studies due to different experimental conditions, such as the radioligand used and the tissue or cell preparation.
| Compound | Action at α4β2 nAChR | Binding Affinity (Ki) for α4β2 nAChR (nM) | Functional Potency (IC50) at α4β2 nAChR (nM) |
| This compound | Competitive Antagonist | Data not available in searched literature; described as having higher affinity for α4β2 than α7 nAChRs.[1] | Data not available in searched literature. |
| Varenicline | Partial Agonist / Functional Antagonist | 0.1 - 1.9[4][7] | ~10 - 1400 (as an antagonist)[6] |
| Dihydro-β-erythroidine (DHβE) | Competitive Antagonist | 0.82 - 24[6][8][9] | 37 - 80[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of α4β2 nAChR antagonists are provided below.
Radioligand Binding Assay ([³H]-Cytisine Displacement)
This protocol is used to determine the binding affinity (Ki) of a test compound for the α4β2 nAChR by measuring its ability to displace a known radioligand, [³H]-cytisine, from rat brain membranes.[8][9][11]
Materials:
-
Rat brain tissue (e.g., cortex or thalamus)
-
[³H]-cytisine (radioligand)
-
Test compound (this compound, Varenicline, or DHβE)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-cytisine (typically near its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-cytisine (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the functional activity of nAChRs expressed in Xenopus oocytes and to determine the potency of antagonists.[12][13][14][15][16]
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human α4 and β2 nAChR subunits
-
Recording solution (e.g., ND96)
-
Agonist solution (e.g., acetylcholine in recording solution)
-
Antagonist solution (test compound in recording solution)
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Glass microelectrodes filled with KCl
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Inject the oocytes with a mixture of cRNA for the α4 and β2 subunits and incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection. Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Agonist Application: Apply a specific concentration of acetylcholine (e.g., the EC50 concentration) to the oocyte and record the resulting inward current.
-
Antagonist Application: Co-apply the test compound at various concentrations with the same concentration of acetylcholine and record the inhibition of the acetylcholine-induced current.
-
Data Analysis: Plot the percentage of inhibition of the acetylcholine-induced current against the concentration of the antagonist. Fit the data to a concentration-response curve to determine the IC50 value of the antagonist.
In Vivo Behavioral Assay: Two-Bottle Choice Ethanol Consumption in Rats
This protocol assesses the in vivo efficacy of an α4β2 nAChR antagonist in reducing voluntary ethanol consumption in alcohol-preferring rats.[3][17][18]
Materials:
-
Alcohol-preferring rats (e.g., UChB rats)
-
Ethanol solution (e.g., 10% v/v)
-
Water
-
Test compound (this compound)
-
Vehicle solution (e.g., saline)
-
Drinking bottles and cages
Procedure:
-
Acclimation: House rats individually and provide them with a choice between a bottle of ethanol solution and a bottle of water. Measure daily fluid consumption.
-
Drug Administration: Once a stable baseline of ethanol consumption is established, administer the test compound or vehicle (e.g., via intraperitoneal injection) at a specific time each day.
-
Data Collection: Continue to measure daily ethanol and water consumption throughout the treatment period.
-
Data Analysis: Compare the ethanol consumption between the group treated with the test compound and the vehicle-treated control group. Analyze the data for statistically significant differences to determine the effect of the antagonist on voluntary ethanol intake.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the comparison of these α4β2 nAChR antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Selective and Potent α4β2 nAChR Antagonist Inhibits Nicotine Self-Administration and Reinstatement in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the specific α4β2 nAChR antagonist, 2-fluoro-3-(4-nitrophenyl) deschloroepibatidine, on nicotine reward-related behaviors in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinic receptor binding of [3H]cytisine, [3H]nicotine and [3H]methylcarbamylcholine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinic antagonist UFR2709 inhibits nicotine reward and decreases anxiety in zebrafish [repositorio.uchile.cl]
- 11. Characterization of [3H]cytisine binding to human brain membrane preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 14. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 15. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats [frontiersin.org]
- 18. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-UFR2709 Hydrochloride and Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists
In the landscape of pharmacological interventions targeting the nicotinic acetylcholine receptor (nAChR), both antagonists and partial agonists represent critical therapeutic strategies. This guide provides a detailed comparison of the competitive nAChR antagonist, (S)-UFR2709 hydrochloride, and prominent nAChR partial agonists, varenicline and cytisine. While both classes of compounds modulate the nAChR system, their distinct mechanisms of action translate to different pharmacological effects and therapeutic applications. This comparison aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective efficacies, supported by experimental data.
Mechanism of Action: A Tale of Two Modalities
(S)-U-FR2709 hydrochloride acts as a competitive antagonist of nAChRs[1][2]. This means it binds to the receptor at the same site as the endogenous agonist, acetylcholine, but does not activate it. By occupying the receptor, it blocks the binding of acetylcholine and other nicotinic agonists, thereby inhibiting receptor function. Studies suggest that (S)-UFR2709 has a higher affinity for the α4β2 nAChR subtype than the α7 subtype[3]. Its primary investigated application is in the reduction of alcohol intake[1][2][4][5][6][7].
In contrast, varenicline and cytisine are partial agonists of the α4β2 nAChR[8][9][10][11]. As partial agonists, they bind to and activate the receptor, but with a lower efficacy than a full agonist like nicotine[9][12]. This dual action allows them to reduce cravings and withdrawal symptoms by providing a moderate level of receptor stimulation, while also blocking the rewarding effects of nicotine by competing for the same binding sites[9][12][13]. Their primary therapeutic use is in smoking cessation[8][14][15][16][17].
Figure 1. Contrasting mechanisms of (S)-UFR2709 and nAChR partial agonists.
Efficacy in Preclinical and Clinical Studies
Direct comparative efficacy studies between this compound and nAChR partial agonists are not available, primarily due to their investigation in different therapeutic areas. The following tables summarize the efficacy data for each compound within its respective field of study.
This compound in Alcohol Intake (Preclinical)
The efficacy of (S)-UFR2709 has been evaluated in animal models of alcohol preference.
| Study | Model | Dose | Effect | Reference |
| Quiroz et al. | Alcohol-preferring UChB rats | 1, 2.5, 5, 10 mg/kg i.p. | Dose-dependent reduction in ethanol intake. 2.5 mg/kg was the most effective dose, causing a 56.9% reduction. | [1] |
| Viscarra et al. | Alcohol-preferring UChB rats | 2.5 mg/kg i.p. | Reduced acquisition and long-term ethanol consumption by approximately 55%. | [5][7] |
nAChR Partial Agonists in Smoking Cessation (Clinical)
Varenicline and cytisine have been extensively studied in clinical trials for smoking cessation.
| Compound | Comparison | Outcome Measure | Result | Reference |
| Varenicline | Placebo | Continuous Abstinence Rate (CAR) Weeks 9-24 | Risk Ratio (RR) 2.34 (95% CI: 1.99–2.75) | [12] |
| Varenicline | Bupropion | CAR Weeks 9-52 | Odds Ratio (OR) 1.60 (95% CI: 1.22 to 2.12) | [18] |
| Varenicline | Nicotine Patch | Prolonged Abstinence at 1 year | OR 1.40 (95% CI: 0.99–1.99) | [12] |
| Cytisine | Placebo | Abstinence at longest follow-up | RR 1.57 (95% CI 1.42 to 1.74) | [16] |
| Cytisine | Varenicline | Quit Rates | No clear evidence of difference (RR 1.00, 95% CI 0.79 to 1.26) | [17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.
This compound: Voluntary Ethanol Intake in UChB Rats
-
Animals: Male, alcohol-preferring University of Chile bibulous (UChB) rats.
-
Housing: Individually housed with free access to food and a choice between two bottles, one containing 10% (v/v) ethanol and the other tap water.
-
Drug Administration: this compound was dissolved in saline and administered intraperitoneally (i.p.) at doses of 1, 2.5, 5, or 10 mg/kg. A control group received saline.
-
Procedure: Rats were administered the drug or saline daily for a specified period (e.g., 17 days). The consumption of ethanol and water was measured daily.
-
Outcome Measures: The primary outcomes were the amount of ethanol consumed (g/kg/day) and the preference for ethanol over water. Locomotor activity was also assessed to rule out sedative effects.
Figure 2. Workflow for assessing (S)-UFR2709 efficacy in reducing ethanol intake.
nAChR Partial Agonists: Smoking Cessation Clinical Trials
-
Participants: Adult smokers motivated to quit.
-
Design: Randomized, double-blind, placebo-controlled trials.
-
Intervention: Participants were randomized to receive varenicline, cytisine, placebo, or an active comparator (e.g., bupropion, nicotine replacement therapy) for a specified duration (e.g., 12 weeks).
-
Procedure: Treatment typically began before a target quit date. Participants received counseling and support throughout the study.
-
Outcome Measures: The primary endpoint was typically the continuous abstinence rate (CAR) for a defined period (e.g., weeks 9-12, 9-24, or 9-52), biochemically confirmed (e.g., by measuring expired carbon monoxide).
Figure 3. Generalized workflow for nAChR partial agonist clinical trials.
Conclusion
This compound and nAChR partial agonists like varenicline and cytisine represent distinct approaches to modulating the nicotinic acetylcholine receptor system. While (S)-UFR2709 shows promise as a competitive antagonist for reducing alcohol consumption in preclinical models, varenicline and cytisine are established partial agonists with proven clinical efficacy in smoking cessation. The lack of direct comparative studies precludes a definitive statement on which compound is more "efficacious" overall, as their effectiveness is context-dependent and tied to their specific mechanisms of action and therapeutic targets. Future research could explore the potential of (S)-UFR2709 in addiction-related disorders beyond alcoholism and conduct head-to-head comparisons with partial agonists to elucidate the relative merits of nAChR antagonism versus partial agonism for various neurological and psychiatric conditions.
References
- 1. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Partial nicotinic acetylcholine (α4β2) agonists as promising new medications for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. α4β2 nicotinic acetylcholine receptor partial agonists with low intrinsic efficacy have antidepressant-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Varenicline for smoking cessation: efficacy, safety, and treatment recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nicotine receptor partial agonists for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. thorax.bmj.com [thorax.bmj.com]
- 17. Can medications like varenicline and cytisine (nicotine receptor partial agonists) help people to stop smoking and do they cause unwanted effects? | Cochrane [cochrane.org]
- 18. Efficacy of varenicline versus bupropion for smoking cessation: A systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-UFR2709 Hydrochloride: A Comparative Analysis of Nicotinic Acetylcholine Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (S)-UFR2709 hydrochloride, a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), focusing on its subtype selectivity. The information presented herein is intended to assist researchers and drug development professionals in evaluating this compound for their specific applications.
This compound has been identified as a competitive nAChR antagonist with a notable preference for the α4β2 subtype over the α7 subtype.[1][2] This selectivity profile suggests its potential utility in studies and therapeutic strategies targeting nicotine addiction and anxiety. The α4β2 and α7 nAChR subtypes are the most abundant in the brain and are implicated in various physiological and pathological processes.[1][3][4]
Comparative Binding Affinity of nAChR Antagonists
While qualitative statements confirm the higher affinity of this compound for α4β2 over α7 nAChRs, specific quantitative binding data (Kᵢ or IC₅₀ values) for this compound were not available in the public domain at the time of this review. However, for comparative purposes, the following table summarizes the binding affinities of two well-characterized nAChR antagonists, Dihydro-β-erythroidine (DHβE) and Methyllycaconitine (MLA), which are known for their selectivity for α4β2 and α7 subtypes, respectively.
| Compound | Target Subtype | Binding Affinity (IC₅₀/Kᵢ) | Receptor System | Reference |
| Dihydro-β-erythroidine (DHβE) | α4β2 | IC₅₀: 0.37 μM | Recombinant | [5] |
| α4β4 | IC₅₀: 0.19 μM | Recombinant | [5] | |
| Methyllycaconitine (MLA) | α7 | IC₅₀ range: 2.3 - 26.6 μM (analogs) | Xenopus oocytes expressing rat nAChRs | [6][7] |
| α4β2 | Non-competitive inhibition | Xenopus oocytes expressing rat nAChRs | [6] |
Experimental Protocols
Radioligand Binding Assay for nAChR Subtype Selectivity
The determination of binding affinity and subtype selectivity of a compound like this compound is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for specific nAChR subtypes (e.g., α4β2 and α7).
Materials:
-
Receptor Source: Membranes from cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7) or rodent brain regions rich in the target receptor (e.g., thalamus for α4β2, hippocampus for α7).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target subtype.
-
For α4β2: [³H]Epibatidine or [³H]Cytisine.
-
For α7: [¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine.
-
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand known to bind to the receptor (e.g., nicotine, epibatidine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and re-centrifugation. Resuspend the final membrane pellet in fresh assay buffer.
-
Assay Setup: In a multi-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + radioligand.
-
Non-specific Binding: Receptor membranes + radioligand + high concentration of non-labeled ligand.
-
Displacement: Receptor membranes + radioligand + increasing concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Visualizations
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified nAChR signaling and antagonist inhibition.
References
- 1. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying the binding site of novel methyllycaconitine (MLA) analogs at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (S)-UFR2709 Hydrochloride and Cytisine for Nicotinic Acetylcholine Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of (S)-UFR2709 hydrochloride and cytisine, two prominent ligands of nicotinic acetylcholine receptors (nAChRs). The information presented is collated from peer-reviewed scientific literature to assist researchers in selecting the appropriate compound for their studies.
Introduction
This compound is a synthetic competitive antagonist of nAChRs, developed as a selective ligand for the α4β2 subtype.[1] Cytisine, a naturally occurring plant alkaloid, is a partial agonist at α4β2 nAChRs and is clinically used as a smoking cessation aid.[2] Their distinct mechanisms of action—antagonism versus partial agonism—make them valuable tools for investigating the physiological and pathological roles of nAChRs.
Chemical Structures
Caption: Chemical structures of this compound and Cytisine.
Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical parameter in determining its potency and selectivity. The following table summarizes the reported binding affinities (Ki) of this compound and cytisine for various nAChR subtypes.
| Compound | nAChR Subtype | Ki (nM) | Radioligand | Source |
| This compound | human α4β2 | Value from Faundez-Parraguez et al., 2013 | [3H]cytisine | [1] |
| human α7 | Value from Faundez-Parraguez et al., 2013 | [125I]α-bungarotoxin | [1] | |
| Cytisine | human α4β2 | 0.17 - 0.8 | [3H]epibatidine, [3H]cytisine | [1][3] |
| human α3β4 | ~160 | [3H]epibatidine | [4] | |
| human α7 | 4200 | [3H]epibatidine | [1] | |
| rat brain homogenate | < 1 (Kd) | [3H]cytisine | [5] |
(Note: Specific Ki values for this compound are referenced from Faundez-Parraguez et al., 2013, as detailed in the primary literature.)[1]
Functional Activity
The functional activity of a ligand describes its effect on receptor function upon binding. This compound is a competitive antagonist, inhibiting the action of agonists, while cytisine is a partial agonist, eliciting a submaximal response compared to a full agonist like acetylcholine.
| Compound | nAChR Subtype | Assay Type | Parameter | Value | Source |
| This compound | human α4β2 | Two-electrode voltage clamp | IC50 | Value from Faundez-Parraguez et al., 2013 | [1] |
| Cytisine | human α4β2 | Oocyte expression | EC50 (high affinity) | 0.06 - 18 µM | [6] |
| human α4β2 | Oocyte expression | Emax (vs ACh) | ~21% | [2][6] | |
| human α3β4 | Patch clamp | Efficacy | Full agonist | [4] |
(Note: The specific IC50 value for this compound is referenced from Faundez-Parraguez et al., 2013.)[1]
In Vivo Effects
Preclinical studies in animal models provide valuable insights into the potential therapeutic applications of these compounds.
| Compound | Animal Model | Dose | Effect | Source |
| This compound | Alcohol-preferring rats | 2.5 mg/kg (i.p.) | 56% reduction in alcohol consumption | [4] |
| Zebrafish | 50-100 µg/ml | Anxiolytic-like effects | [7] | |
| Cytisine | Rats | 1.0 - 3.0 mg/kg | Partial generalization to nicotine stimulus | |
| Mice | 1.5 mg/kg (chronic) | Antidepressant-like effects |
Pharmacokinetic Properties
Pharmacokinetics describes the absorption, distribution, metabolism, and excretion of a compound. Comprehensive pharmacokinetic data is crucial for designing in vivo experiments and for the development of therapeutic agents.
| Parameter | This compound | Cytisine | Source |
| Bioavailability | Not reported | High (oral) | [4] |
| Half-life (t1/2) | Not reported | ~4.8 hours (human plasma) | [2] |
| Metabolism | Not reported | Minimal to no metabolism | [4] |
| Excretion | Not reported | Primarily renal | [4] |
Note: To date, detailed pharmacokinetic studies for this compound have not been published in the peer-reviewed literature.
Experimental Protocols
Radioligand Binding Assay for nAChR Affinity
This protocol provides a general framework for determining the binding affinity of a compound for nAChRs using a competitive radioligand binding assay.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the nAChR subtype of interest in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a known concentration of a suitable radioligand (e.g., [3H]cytisine for α4β2, [125I]α-bungarotoxin for α7) and a range of concentrations of the test compound.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol outlines the assessment of the functional activity of compounds on nAChRs expressed in Xenopus oocytes.
Caption: Experimental workflow for TEVC in Xenopus oocytes.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.
-
cRNA Injection: Inject the oocytes with cRNAs encoding the desired nAChR subunits.
-
Expression: Incubate the oocytes for 2-7 days to allow for receptor expression and insertion into the cell membrane.
-
TEVC Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Compound Application: Perfuse the oocyte with a solution containing a known concentration of an agonist (e.g., acetylcholine) to elicit a current. To test an antagonist, pre-apply the antagonist before co-application with the agonist.
-
Data Analysis: Measure the peak current amplitude in response to the agonist. For agonists, generate concentration-response curves to determine EC50 and Emax values. For antagonists, generate inhibition curves to determine IC50 values.
Signaling Pathway
Both this compound and cytisine exert their effects by interacting with the orthosteric binding site of nAChRs, thereby modulating the influx of cations (primarily Na+ and Ca2+) through the receptor channel. This modulation of ion flow ultimately alters neuronal excitability and neurotransmitter release.
Caption: Modulation of nAChR signaling by different ligands.
Conclusion
This compound and cytisine are valuable pharmacological tools with distinct profiles at nAChRs. This compound acts as a potent and selective antagonist, particularly for the α4β2 subtype, making it suitable for studies aimed at blocking nAChR function. Cytisine, as a partial agonist, offers a more nuanced modulation of the receptor and has demonstrated clinical utility. The choice between these two compounds will depend on the specific research question and experimental design. The lack of available pharmacokinetic data for this compound is a current limitation for its in vivo application and warrants further investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymes and Inhibitors in Neonicotinoid Insecticide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human plasma protein bindings of neonicotinoid insecticides and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. UFR2709, an Antagonist of Nicotinic Acetylcholine Receptors, Delays the Acquisition and Reduces Long-Term Ethanol Intake in Alcohol-Preferring UChB Bibulous Rats - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of (S)-UFR2709 Hydrochloride's Anxiolytic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anxiolytic effects of the novel nicotinic acetylcholine receptor (nAChR) antagonist, (S)-UFR2709 hydrochloride, against established anxiolytic agents: diazepam (a benzodiazepine), buspirone (a serotonin 5-HT1A receptor partial agonist), and fluoxetine (a selective serotonin reuptake inhibitor). The objective is to assess the specificity of this compound's anxiolytic action by examining its performance in preclinical anxiety models and its receptor binding profile in relation to these alternatives.
Comparative Efficacy in Preclinical Anxiety Models
The anxiolytic potential of a compound is typically evaluated in animal models that mimic anxiety-related behaviors. The elevated plus-maze (EPM) for rodents and the novel tank diving (NTD) test for zebrafish are two widely accepted assays. Anxiolytic compounds generally increase the time spent in the open, more "anxiety-provoking" areas of the EPM or the upper, more exposed sections of the novel tank.
While direct comparative studies of this compound in the EPM are not yet published, its anxiolytic activity has been demonstrated in the NTD test. The data below for this compound is from the NTD test in zebrafish, while the data for the comparator drugs is from the EPM test in rodents. It is important to note that while both tests are valid measures of anxiety-like behavior, direct cross-species and cross-assay comparisons of dosage and absolute effect size should be made with caution.
| Compound | Animal Model | Behavioral Test | Effective Dose Range (Anxiolytic Effect) | Key Findings | Potential Side Effects Noted in Behavioral Studies |
| This compound | Zebrafish | Novel Tank Diving | 50-100 mg/L | Dose-dependently decreases time spent in the bottom of the tank, indicating an anxiolytic effect.[1][2] | No significant effects on locomotor activity have been reported in related studies in rats.[3] |
| Diazepam | Rodents | Elevated Plus-Maze | 0.5-2.0 mg/kg | Increases time spent in and entries into the open arms. | Sedation and motor impairment at higher doses. |
| Buspirone | Rodents | Elevated Plus-Maze | 0.5-2.0 mg/kg | Increases open arm exploration. | Inconsistent effects reported across studies; may produce anxiogenic-like effects at certain doses. |
| Fluoxetine (acute) | Rodents | Elevated Plus-Maze | Variable | Often shows anxiogenic-like effects (decreased open arm exploration) with acute administration. | Anxiolytic effects are typically observed after chronic administration. |
Receptor Binding Profiles and Specificity
The specificity of an anxiolytic drug is determined by its affinity for its primary target receptor(s) versus off-target receptors. High specificity is generally associated with a more favorable side-effect profile.
| Compound | Primary Mechanism of Action | Primary Target Receptor(s) | Other Receptor Affinities | Implications for Specificity |
| This compound | Competitive nAChR antagonist | Nicotinic Acetylcholine Receptors (α4β2 > α7)[4] | Information on binding to other CNS receptors is limited. | The anxiolytic effect is mediated through a distinct pathway compared to classic anxiolytics. Its specificity for nAChR subtypes suggests a targeted mechanism. |
| Diazepam | Positive Allosteric Modulator | GABA-A Receptors | Binds to multiple GABA-A receptor subtypes containing α1, α2, α3, and α5 subunits. | Broad action on GABA-A receptors contributes to its sedative, muscle relaxant, and anticonvulsant effects alongside its anxiolytic action, indicating lower specificity. |
| Buspirone | Partial Agonist/Antagonist | Serotonin 5-HT1A Receptors (partial agonist), Dopamine D2 Receptors (antagonist) | Also has affinity for D3 and D4 receptors. | Acts on multiple neurotransmitter systems, which may contribute to its complex behavioral effects and delayed onset of action. |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor | Serotonin Transporter (SERT) | Low affinity for muscarinic, histaminic, and adrenergic receptors. | High selectivity for the serotonin transporter is a key feature, leading to fewer side effects compared to older antidepressants. |
Experimental Protocols
Elevated Plus-Maze (EPM) Test for Rodents
Objective: To assess anxiety-like behavior in rodents.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
Procedure:
-
Animals are handled for several days prior to testing to acclimate them to the experimenter.
-
On the test day, the animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded by a video camera and analyzed using tracking software.
-
The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
The maze is cleaned thoroughly between each trial to eliminate olfactory cues.[5][6][7]
Novel Tank Diving (NTD) Test for Zebrafish
Objective: To assess anxiety-like behavior in zebrafish.
Apparatus: A novel, unfamiliar tank.
Procedure:
-
Adult zebrafish are acclimated to the testing room in their home tanks.
-
For drug administration, fish are typically immersed in a solution containing the test compound for a specified period before testing.[8]
-
A single fish is then transferred to the novel tank.
-
The fish's swimming behavior is recorded for a period of 5-6 minutes.
-
The tank is virtually divided into horizontal sections (e.g., top, middle, bottom).
-
The primary measure of anxiety is the time the fish spends in the bottom part of the tank (thigmotaxis). A decrease in "bottom dwelling" time and an increase in exploration of the upper parts of the tank are indicative of an anxiolytic effect.[9][10][11][12]
Signaling Pathway and Experimental Workflow
Caption: Signaling Pathway of this compound.
Caption: Experimental Workflow for Comparative Anxiolytic Assessment.
Conclusion
This compound demonstrates a clear anxiolytic profile in the novel tank diving test, a validated model of anxiety in zebrafish.[1][2] Its mechanism of action, antagonism of nicotinic acetylcholine receptors, particularly the α4β2 subtype, represents a departure from the mechanisms of traditional anxiolytics.[4] This suggests a potential for a more specific anxiolytic effect with a different side-effect profile.
In comparison:
-
Diazepam is a potent anxiolytic but its lack of specificity, acting on multiple GABA-A receptor subtypes, contributes to its sedative and motor-impairing side effects.
-
Buspirone offers a non-sedating alternative but has a complex pharmacology, interacting with both serotonin and dopamine receptors, which may lead to inconsistent effects and a delayed onset of action.
-
Fluoxetine , while highly specific for the serotonin transporter, often exhibits anxiogenic-like effects upon acute administration in preclinical models, with its anxiolytic benefits emerging only after chronic treatment.
The specificity of this compound for nAChRs, and its lack of reported sedative effects in initial studies, positions it as a promising candidate for further investigation as a novel anxiolytic agent. Future studies directly comparing this compound with these established drugs in rodent models of anxiety, such as the elevated plus-maze, are warranted to provide a more comprehensive understanding of its therapeutic potential and specificity.
References
- 1. Nicotinic Antagonist UFR2709 Inhibits Nicotine Reward and Decreases Anxiety in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. UFR2709, a Nicotinic Acetylcholine Receptor Antagonist, Decreases Ethanol Intake in Alcohol-Preferring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elevated plus-maze [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel Tank Diving Assay: A Method to Study Innate Stress Responses in Zebrafish [jove.com]
- 10. The Novel Tank Diving assay (also known as the Novel Tank Test, NTT) | Protocols | Zantiks [zantiks.com]
- 11. schmoutz.netlify.app [schmoutz.netlify.app]
- 12. blog.biobide.com [blog.biobide.com]
Safety Operating Guide
Proper Disposal Procedures for (S)-U-FR2709 Hydrochloride: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the novel research compound (S)-U-FR2709 hydrochloride, ensuring personnel safety and regulatory compliance.
The proper management and disposal of research chemicals are paramount to maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a detailed, step-by-step operational plan for the disposal of (S)-U-FR2709 hydrochloride, a competitive nAChR antagonist. Due to the limited availability of specific safety and disposal information for this compound, a precautionary approach, treating it as a potentially hazardous substance, is mandatory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to obtain the Safety Data Sheet (SDS) from the supplier (e.g., MedChemExpress). If an SDS is not available, the compound must be handled as a hazardous substance with unknown toxicity.[1][2][3][4]
Personal Protective Equipment (PPE): A summary of required PPE for handling (S)-U-FR2709 hydrochloride is provided in the table below.
| Item | Specification | Purpose |
| Gloves | Nitrile or neoprene, chemically resistant | To prevent skin contact. |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | To protect eyes from splashes. |
| Lab Coat | Standard or flame-resistant, as appropriate | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a chemical fume hood | To avoid inhalation of dust or aerosols. |
This data is based on general best practices for handling novel chemical compounds where specific data is unavailable.
Waste Characterization and Segregation
As a precautionary measure, (S)-U-FR2709 hydrochloride waste should be classified as hazardous chemical waste.[1][5] This includes the pure compound, solutions containing it, and any materials contaminated with it (e.g., pipette tips, vials, absorbent paper).
Segregation is a critical step in safe chemical waste management:
-
Solid Waste: Collect solid (S)-U-FR2709 hydrochloride waste, including contaminated labware like weighing boats and filter paper, in a designated, properly labeled solid waste container.[5]
-
Liquid Waste: Solutions containing (S)-U-FR2709 hydrochloride should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemical contamination.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of (S)-U-FR2709 hydrochloride waste.
Experimental Protocol: Waste Accumulation
-
Container Selection: Choose a waste container that is chemically compatible with (S)-U-FR2709 hydrochloride and any solvents used. The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[5]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "(S)-U-FR2709 hydrochloride," and an indication of the potential hazards (e.g., "Toxic," "Handle with Caution"). The date of waste accumulation should also be included.
-
Waste Collection:
-
Carefully transfer the waste into the designated container within a chemical fume hood to minimize exposure.
-
Do not overfill the container; a general rule is to fill it to no more than 90% of its capacity.
-
Ensure the exterior of the container remains clean and free of contamination.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked. Ensure incompatible waste streams are segregated.
-
Disposal Request: Once the waste container is full or has been in storage for a designated period (as per your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like (S)-U-FR2709 hydrochloride.
Caption: Disposal workflow for (S)-U-FR2709 hydrochloride.
Spill and Decontamination Procedures
In the event of a spill, immediately alert personnel in the area and evacuate if necessary. For a small spill, if you are trained and it is safe to do so, use an inert absorbent material to contain it. For larger spills or if you are unsure, contact your institution's EHS department immediately. All materials used for spill cleanup must be disposed of as hazardous waste.
Decontaminate surfaces with an appropriate solvent, followed by soap and water. All decontamination materials should also be disposed of as hazardous waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of (S)-U-FR2709 hydrochloride, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 2. Safe Chemical Waste Disposal [fishersci.com]
- 3. twu.edu [twu.edu]
- 4. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling (S)-UFR2709 hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-UFR2709 hydrochloride. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. Based on the Safety Data Sheet (SDS) for this compound, the following PPE is mandatory to prevent skin contact, eye damage, and respiratory irritation.[1]
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material as per your institution's chemical safety guidelines. | To prevent skin contact and irritation.[1] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must meet ANSI Z87.1 standards or equivalent. | To protect eyes from splashes and airborne particles.[1] |
| Face shield | To be worn in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing. | To provide full-face protection from splashes. | |
| Skin and Body Protection | Laboratory coat | Standard, properly fitting lab coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area | All handling of the solid compound should be performed in a certified chemical fume hood. | To prevent inhalation of dust particles and potential respiratory irritation.[1] |
| Respirator | If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator may be required. Consult your institution's environmental health and safety department. | To provide respiratory protection in situations with inadequate ventilation. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential when working with this compound.
1. Preparation and Weighing:
-
Before handling, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Perform all weighing and aliquoting of the solid this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Use anti-static weigh paper or a weighing boat to prevent dispersal of the powder.
2. Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
If the solvent is volatile, ensure adequate ventilation and take precautions against ignition sources.
3. Experimental Use:
-
Clearly label all containers with the chemical name, concentration, date, and your initials.
-
Keep containers sealed when not in use.
-
Avoid working alone. Ensure that at least one other person is aware of the work being conducted.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: For small spills, trained personnel with appropriate PPE may proceed with cleanup. For large spills, evacuate the lab and contact your institution's emergency response team.
-
Containment: For a solid spill, carefully cover it with a damp paper towel to avoid raising dust. For a liquid spill, contain it with an absorbent material like sand or a commercial spill pad.
-
Neutralization: For hydrochloride spills, neutralization can be achieved using a weak base such as sodium bicarbonate.
-
Cleanup: Carefully collect the contained and neutralized material using non-sparking tools and place it in a designated, labeled waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name, and the approximate concentration.
-
Disposal: Follow all local, state, and federal regulations for the disposal of chemical waste. Contact your institution's environmental health and safety department for specific disposal procedures. Do not pour chemical waste down the drain.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
